molecular formula C26H16ClF9N2O2 B15623152 MYCi361

MYCi361

Katalognummer: B15623152
Molekulargewicht: 594.9 g/mol
InChI-Schlüssel: CKLCWLSEYDDTCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MYCi361 is a useful research compound. Its molecular formula is C26H16ClF9N2O2 and its molecular weight is 594.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-chlorophenyl)methoxy]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16ClF9N2O2/c1-38-19(11-21(37-38)26(34,35)36)18-6-7-20(40-12-13-2-4-17(27)5-3-13)22(23(18)39)14-8-15(24(28,29)30)10-16(9-14)25(31,32)33/h2-11,39H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLCWLSEYDDTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16ClF9N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MYCi361 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of MYCi361, a small molecule inhibitor of the MYC oncoprotein. MYC is a critical regulator of cell proliferation, growth, and metabolism, and its dysregulation is a hallmark of a vast number of human cancers, making it a highly sought-after therapeutic target. This compound has emerged as a promising agent that directly targets MYC, leading to the suppression of tumor growth. This document details the molecular interactions, cellular consequences, and immunological effects of this compound in cancer cells. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological processes to facilitate a deeper understanding and further research in this area.

Core Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism that ultimately leads to the inhibition of MYC-driven transcriptional programs. The core actions of this compound are:

  • Direct Binding to MYC: this compound directly engages the MYC protein within the cell.[1][2] Biophysical assays have determined the binding affinity of this compound to MYC with a dissociation constant (Kd) in the micromolar range.[1][3]

  • Disruption of the MYC/MAX Heterodimer: The oncogenic activity of MYC is dependent on its heterodimerization with its partner protein, MAX. This MYC/MAX complex binds to E-box sequences in the promoter regions of target genes, thereby activating their transcription.[4] this compound effectively disrupts the formation of the MYC/MAX heterodimer.[1][4]

  • Enhanced Phosphorylation and Proteasomal Degradation of MYC: this compound treatment leads to an increase in the phosphorylation of MYC at threonine-58 (T58).[4] This phosphorylation event marks the MYC protein for ubiquitination and subsequent degradation by the proteasome, thereby reducing the intracellular levels of MYC.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: Binding Affinity of this compound to MYC

ParameterValueReference
Dissociation Constant (Kd)3.2 µM[1][3]

Table 2: In Vitro Efficacy of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MycCaPProstate Cancer2.9[3]
LNCaPProstate Cancer1.4[3]
PC3Prostate Cancer1.6[3]
MV4-11Leukemia2.6[3]
HL-60Leukemia5.0[3]
P493-6Lymphoma2.1[3]
SK-N-BE(2)Neuroblastoma4.9[3]

Signaling Pathway

This compound primarily impacts the MYC signaling pathway. By promoting the degradation of MYC and preventing its interaction with MAX, this compound effectively shuts down the transcription of a multitude of MYC target genes that are critical for cancer cell survival and proliferation.

This compound This compound MYC MYC This compound->MYC Binds to MYC MYC_MAX MYC/MAX Heterodimer This compound->MYC_MAX Disrupts Phosphorylation Phosphorylation (Thr58) This compound->Phosphorylation Enhances MYC->MYC_MAX Dimerizes with MAX Proteasome Proteasome MYC->Proteasome Degradation MAX MAX MAX->MYC_MAX E_Box E-Box DNA MYC_MAX->E_Box Binds Target_Genes Target Gene Transcription E_Box->Target_Genes Activates Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Promotes Phosphorylation->MYC Modifies

This compound Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., PC3) to 70-80% confluency.

    • Treat cells with either DMSO (vehicle control) or the desired concentration of this compound for a specified time (e.g., 1-4 hours) at 37°C.

  • Cell Lysis and Heat Shock:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE and perform western blotting as described in section 4.3.

    • Probe the membrane with a primary antibody against MYC.

    • Quantify the band intensities to determine the amount of soluble MYC at each temperature. A shift in the melting curve in the presence of this compound indicates target engagement.

cluster_0 Cell Treatment cluster_1 Heat Shock & Lysis cluster_2 Analysis A Cancer Cells B Treat with this compound or DMSO A->B C Harvest & Lyse Cells B->C D Heat at various temperatures C->D E Centrifuge to pellet aggregated proteins D->E F Collect Supernatant (Soluble Proteins) E->F G Western Blot for MYC F->G H Quantify Bands G->H

Cellular Thermal Shift Assay Workflow
Co-Immunoprecipitation (Co-IP) for MYC-MAX Interaction

Co-IP is used to investigate the interaction between MYC and MAX and the disruptive effect of this compound.

Protocol:

  • Cell Lysis:

    • Treat cancer cells (e.g., PC3) with this compound or DMSO for the desired time.

    • Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with a primary antibody against MYC (or MAX) overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by western blotting (see section 4.3), probing for both MYC and MAX. A decrease in the co-immunoprecipitated protein in the this compound-treated sample indicates disruption of the interaction.

Western Blotting

Western blotting is used to detect and quantify the levels of specific proteins.

Protocol:

  • Protein Extraction and Quantification: As described in the CETSA protocol.

  • SDS-PAGE and Protein Transfer:

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., c-Myc, p-MYC (Thr58), MAX, or a loading control like β-actin) overnight at 4°C. Recommended starting dilution for a c-Myc antibody (e.g., clone 9E10) is 1:1000.[5]

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the expression levels of MYC target genes.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with this compound or DMSO.

    • Extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.

    • Primer sequences for common MYC target genes:

      • CCND2 (Cyclin D2):

        • Forward: 5'-GCTGTGCATTTACACCACGA-3'

        • Reverse: 5'-CCACTTCAGGTCCACACAGA-3'

      • CDK4:

        • Forward: 5'-CCTGTGATCATCGCCGACT-3'

        • Reverse: 5'-CCAGGAGGAAGCTGACATCA-3'

      • TERT:

        • Forward: 5'-CGGAAGAGTGTCTGGAGCAA-3'

        • Reverse: 5'-GGATGAAGCGGAGTCTGGA-3'

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis:

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound represents a significant advancement in the direct targeting of the MYC oncoprotein. Its mechanism of action, centered on the disruption of the MYC/MAX heterodimer and the promotion of MYC degradation, provides a clear rationale for its anti-tumor activity. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in the field of cancer biology and drug development. Further investigation into the broader effects of this compound on the tumor microenvironment and its potential in combination therapies will be crucial for its clinical translation.

References

The Disarming of an Oncogene: A Technical Guide to the Binding Affinity of MYCi361 with the MYC Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Interaction Driving a Novel Cancer Therapeutic Strategy

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of MYCi361, a small molecule inhibitor of the MYC protein. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and drug discovery. Herein, we present a comprehensive summary of the quantitative binding data, detailed experimental methodologies, and a visual representation of the pertinent signaling pathways and experimental workflows.

Executive Summary

The MYC family of proto-oncogenes are critical drivers in a majority of human cancers, yet have remained elusive therapeutic targets. The small molecule inhibitor, this compound (also known as NUCC-0196361), has emerged as a promising agent that directly engages the MYC protein. This guide elucidates the binding affinity of this compound to MYC, a crucial parameter in understanding its therapeutic potential. The inhibitor demonstrates a direct binding affinity for the MYC protein with a dissociation constant (Kd) of 3.2 μM[1][2][3][4][5][6]. This interaction disrupts the critical dimerization of MYC with its partner MAX, leading to the inhibition of MYC-driven gene expression and subsequent suppression of tumor growth[1][3][6]. Furthermore, this compound has been shown to enhance anti-tumor immunity, highlighting its potential as a multifaceted cancer therapeutic[1][2][6][7].

Quantitative Binding and Cellular Activity Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with the MYC protein and its effects on various cancer cell lines.

Table 1: Binding Affinity of this compound to MYC Protein

ParameterValueMethodReference
Dissociation Constant (Kd)3.2 μMFluorescence Polarization Competition Assay[1][2][3][4][5][6]

Table 2: In Vitro Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)Reference
MycCaPProstate Cancer2.9[2]
LNCaPProstate Cancer1.4[2][3]
PC3Prostate Cancer1.6[2]
MV4-11Leukemia2.6[2][3]
HL-60Lymphoma5.0[2]
P493-6Lymphoma2.1[2]
SK-N-B2Neuroblastoma4.9[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Fluorescence Polarization Competition Assay

This assay was utilized to determine the binding affinity of this compound to the MYC protein.

Principle: The assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (a known MYC binder, 10074-G5) upon binding to the larger MYC protein. Unlabeled this compound competes with the fluorescent probe for binding to MYC, causing a decrease in fluorescence polarization.

Protocol:

  • Reagents:

    • Recombinant human MYC protein (specifically, the MYC353–439 fragment).

    • 10074-G5 (fluorescent probe).

    • This compound (competitor).

    • Assay Buffer: Phosphate-buffered saline (PBS).

  • Procedure:

    • A fixed concentration of the fluorescent probe 10074-G5 (10 μM) is incubated with the MYC353–439 protein.

    • Varying concentrations of this compound (ranging from 3.1 to 25 μM) are added to the mixture.

    • The reaction is allowed to reach equilibrium in a black, non-binding surface 384-well plate.

    • Fluorescence polarization is measured using a suitable plate reader with excitation and emission wavelengths appropriate for 10074-G5.

    • The data is analyzed to determine the concentration of this compound that inhibits 50% of the fluorescent probe binding (IC50), which is then used to calculate the dissociation constant (Kd).

Co-Immunoprecipitation (Co-IP) Assay

This assay was performed to demonstrate that this compound disrupts the interaction between MYC and MAX proteins within cells.

Principle: An antibody specific to the MYC protein is used to pull down MYC and any associated proteins from a cell lysate. The presence of MAX in the immunoprecipitated complex is then detected by Western blotting. A decrease in the amount of co-immunoprecipitated MAX in the presence of this compound indicates disruption of the MYC-MAX interaction.

Protocol:

  • Cell Culture and Treatment:

    • PC3 cells are cultured to ~80% confluency.

    • Cells are treated with this compound (e.g., at a concentration of 6 μM) for 1 hour.

  • Cell Lysis:

    • Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease inhibitors.

    • The cell lysate is cleared by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • The cleared lysate is incubated with an anti-MYC antibody overnight at 4°C with gentle rotation.

    • Protein A/G agarose (B213101) beads are added to the lysate-antibody mixture and incubated for an additional 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • The beads are washed several times with lysis buffer to remove non-specific binding.

    • The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against MAX and MYC, followed by incubation with appropriate HRP-conjugated secondary antibodies.

    • The protein bands are visualized using a chemiluminescence detection system.

Cellular Thermal Shift Assay (CETSA)

CETSA was employed to confirm the direct engagement of this compound with the MYC protein in a cellular context.

Principle: The binding of a ligand to a protein can alter its thermal stability. In CETSA, cells are heated to various temperatures, causing proteins to denature and aggregate. A ligand-bound protein will be more stable and thus remain soluble at higher temperatures compared to the unbound protein.

Protocol:

  • Cell Treatment:

    • Cells are treated with either vehicle (DMSO) or varying concentrations of this compound.

  • Heating:

    • The treated cells are heated to a range of temperatures (e.g., from room temperature to 60°C).

  • Cell Lysis and Fractionation:

    • The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Quantification:

    • The amount of soluble MYC protein in each sample is quantified by Western blotting or other protein detection methods.

  • Data Analysis:

    • A melting curve is generated by plotting the amount of soluble MYC protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the MYC protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

MYC_Signaling_Pathway cluster_upstream Upstream Signaling cluster_myc_regulation MYC Regulation and Function cluster_downstream Downstream Cellular Effects Growth_Factors Growth Factors Receptors Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptors Signaling_Cascade RAS/RAF/MEK/ERK PI3K/AKT/mTOR Receptors->Signaling_Cascade MYC MYC Signaling_Cascade->MYC Upregulates Transcription & Stabilization MYC_MAX_Dimer MYC-MAX Heterodimer MYC->MYC_MAX_Dimer MAX MAX MAX->MYC_MAX_Dimer E_Box E-Box DNA MYC_MAX_Dimer->E_Box Binds Target_Genes Target Gene Transcription E_Box->Target_Genes Activates Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation Metabolism Metabolism Target_Genes->Metabolism Apoptosis Apoptosis (Dysregulated) Target_Genes->Apoptosis

Caption: MYC Signaling Pathway.

MYCi361_Mechanism_of_Action This compound This compound MYC MYC Protein This compound->MYC Directly Binds (Kd = 3.2 μM) MYC_MAX_Dimer MYC-MAX Heterodimer This compound->MYC_MAX_Dimer Disrupts Dimerization MYC_Degradation Proteasomal Degradation of MYC This compound->MYC_Degradation Promotes MYC->MYC_MAX_Dimer MAX MAX Protein MAX->MYC_MAX_Dimer E_Box E-Box DNA MYC_MAX_Dimer->E_Box Gene_Transcription MYC-Target Gene Transcription E_Box->Gene_Transcription Tumor_Growth Tumor Growth Gene_Transcription->Tumor_Growth MYC_Degradation->MYC Reduces Levels

Caption: this compound Mechanism of Action.

FP_Assay_Workflow cluster_reagents Reagents cluster_assay Assay Steps MYC_Protein MYC Protein (MYC353–439) Incubation Incubate Reagents in 384-well Plate MYC_Protein->Incubation Fluorescent_Probe Fluorescent Probe (10074-G5) Fluorescent_Probe->Incubation MYCi361_Competitor This compound (Competitor) MYCi361_Competitor->Incubation FP_Measurement Measure Fluorescence Polarization Incubation->FP_Measurement Data_Analysis Data Analysis (IC50 -> Kd) FP_Measurement->Data_Analysis

Caption: Fluorescence Polarization Assay Workflow.

Conclusion

This compound represents a significant advancement in the direct targeting of the MYC oncoprotein. Its well-characterized binding affinity and mechanism of action provide a solid foundation for its continued development as a cancer therapeutic. The detailed experimental protocols and visual aids provided in this guide are intended to support the research community in further exploring and building upon these important findings. The disruption of the MYC-MAX interaction by this compound, leading to the inhibition of MYC's transcriptional program and the promotion of its degradation, underscores a viable strategy for combating MYC-driven malignancies.

References

A Technical Guide to MYCi361: A Small-Molecule Inhibitor Targeting the MYC Oncoprotein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of MYCi361, a novel small-molecule inhibitor of the MYC oncoprotein. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the fields of oncology, drug discovery, and cancer biology.

Introduction: The Challenge of Targeting MYC

The MYC family of transcription factors, particularly c-MYC, are potent oncogenes implicated in the pathogenesis of a majority of human cancers. These proteins regulate the expression of a vast array of genes involved in cell proliferation, growth, and metabolism. Despite its high validation as a cancer target, the development of direct MYC inhibitors has been notoriously challenging due to its nature as an intrinsically disordered protein lacking well-defined binding pockets.[1][2] The discovery of this compound represents a significant advancement in the field, providing a valuable chemical probe to study MYC biology and a lead compound for therapeutic development.[3]

Discovery of this compound

This compound was identified through a sophisticated discovery process that combined in silico screening of large chemical libraries with a rapid in vivo screening methodology in mice.[4] This approach facilitated the identification of compounds with desirable pharmacological properties, a critical step that bypassed the failure of many candidates that showed only in vitro activity.[1]

Mechanism of Action

This compound exhibits a dual mechanism of action to inhibit MYC function, making it a potent and specific agent.[5]

  • Direct Engagement and Disruption of MYC/MAX Heterodimerization: this compound directly binds to the MYC protein.[1][6] This binding occurs within the amino acid region 366-381 of MYC.[1] By engaging MYC, this compound effectively disrupts the crucial interaction between MYC and its obligate binding partner, MAX.[5][6][7] The MYC/MAX heterodimer is the functional unit that binds to E-box DNA sequences to regulate gene transcription; its disruption by this compound leads to the inhibition of MYC-dependent gene expression.[5][7]

  • Induction of Proteasome-Mediated MYC Degradation: A key aspect of this compound's mechanism is its ability to co-opt the native cellular machinery for protein degradation.[1] The compound enhances the phosphorylation of MYC at threonine-58 (T58).[1][3][5] This specific phosphorylation event is mediated by GSK-3β and marks the MYC protein for recognition by E3 ubiquitin ligases, leading to its subsequent degradation by the 26S proteasome.[1] This targeted degradation further depletes cellular MYC levels.

The following diagram illustrates the signaling pathway of this compound-induced MYC degradation.

MYCi361_Mechanism cluster_disruption Disruption of MYC/MAX Dimer cluster_degradation Promotion of MYC Degradation This compound This compound MYC MYC Protein This compound->MYC Binds to MYC (aa 366-381) MYC_MAX MYC/MAX Heterodimer This compound->MYC_MAX Disrupts pT58 Phosphorylation at Thr58 This compound->pT58 Enhances MYC->MYC_MAX MYC->pT58 MAX MAX Protein MAX->MYC_MAX E_box E-box DNA MYC_MAX->E_box Binds Transcription MYC-Target Gene Transcription E_box->Transcription Initiates GSK3B GSK-3β GSK3B->pT58 Mediates Ubiquitination Ubiquitination pT58->Ubiquitination Signals for Proteasome 26S Proteasome Ubiquitination->Proteasome Targets to Degradation MYC Degradation Proteasome->Degradation Mediates InVivo_Workflow Start Start: Select Mouse Model (e.g., FVB mice) Inoculation Tumor Cell Inoculation (e.g., MycCaP cells) Start->Inoculation Tumor_Growth Allow Tumors to Establish Inoculation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment_Group Administer this compound (e.g., 70 mg/kg/day, i.p.) Randomization->Treatment_Group Control_Group Administer Vehicle Randomization->Control_Group Monitoring Monitor Tumor Volume & Animal Health Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Study Endpoint: Excise & Analyze Tumors Monitoring->Endpoint Immuno_Enhancement This compound This compound Treatment Tumor Tumor Microenvironment (Immunosuppressive) This compound->Tumor Modulates T_Cell_Infiltration Increased CD3+ T Cell Infiltration Tumor->T_Cell_Infiltration PDL1_Upregulation Upregulation of PD-L1 on Tumor Cells Tumor->PDL1_Upregulation Immune_Response Enhanced Anti-Tumor Immune Response T_Cell_Infiltration->Immune_Response Contributes to PDL1_Upregulation->Immune_Response Creates vulnerability for Anti_PD1 Anti-PD-1 Therapy Anti_PD1->Immune_Response Blocks inhibition Tumor_Regression Improved Tumor Regression Immune_Response->Tumor_Regression Leads to

References

MYCi361: A Technical Guide to the Disruption of MYC/MAX Dimerization for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC oncogene is a master regulator of cellular proliferation, differentiation, and apoptosis, and its deregulation is a hallmark of a vast number of human cancers. The formation of a heterodimer between MYC and its obligate partner, MAX, is essential for its transcriptional activity. Consequently, the disruption of this protein-protein interaction has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of MYCi361, a small molecule inhibitor that directly targets MYC. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on MYC-targeted therapies.

Introduction to MYC and the MYC/MAX Dimer

The MYC family of proto-oncogenes encodes transcription factors that play a pivotal role in regulating cell growth, proliferation, and metabolism.[1] The MYC protein consists of a basic helix-loop-helix leucine (B10760876) zipper (bHLH-LZ) domain at its C-terminus, which is responsible for both DNA binding and dimerization with MAX (MYC-associated factor X).[2] The MYC/MAX heterodimer binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, thereby activating their transcription.[3] This transcriptional program drives many of the processes that are essential for tumor initiation and maintenance.

Given the central role of the MYC/MAX dimer in oncogenesis, significant efforts have been made to develop small molecules that can disrupt this interaction.[4] this compound is one such molecule that has shown promise in preclinical studies.

This compound: Mechanism of Action

This compound is a small molecule inhibitor that directly engages the MYC protein.[3] Its primary mechanism of action is the disruption of the MYC/MAX heterodimer, which in turn impairs MYC-driven gene expression.[3][5] Studies have indicated that this compound binds to a "hotspot" on MYC, specifically within amino acids 366-381 of the C-terminal bHLH-Zip domain.[6][7] This binding event is thought to induce a conformational change in MYC that prevents its association with MAX.[4]

Beyond simply blocking dimerization, this compound has been shown to have a dual mechanism of action. It also enhances the phosphorylation of MYC on threonine-58 (T58).[5][8][9] This phosphorylation event targets MYC for proteasome-mediated degradation, thus reducing the overall levels of the MYC protein within the cell.[6][8][9]

Mechanism of Action of this compound cluster_0 Normal MYC Function cluster_1 This compound Intervention MYC MYC MYC_MAX MYC/MAX Heterodimer MYC->MYC_MAX pT58 pT58 MYC->pT58 Enhances Phosphorylation MAX MAX MAX->MYC_MAX E_box E-box (DNA) MYC_MAX->E_box Transcription Gene Transcription (Proliferation, Growth) E_box->Transcription This compound This compound This compound->MYC Binds to MYC (aa 366-381) This compound->MYC_MAX Disrupts Dimerization Degradation Proteasomal Degradation pT58->Degradation Co-Immunoprecipitation Workflow start Start: Cells treated with This compound or Vehicle lysis Cell Lysis start->lysis preclear Pre-clear Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (add anti-MAX antibody) preclear->ip capture Capture Complex (add Protein A/G beads) ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute wb Western Blot (probe for MYC) elute->wb end End: Analyze MYC levels wb->end MYC/MAX Signaling Pathway and this compound Intervention cluster_upstream Upstream Signaling cluster_downstream Downstream Effects WNT WNT Pathway MYC_Gene MYC Gene Transcription WNT->MYC_Gene MAPK MAPK Pathway MYC_Protein MYC Protein MAPK->MYC_Protein Stabilization PI3K PI3K Pathway PI3K->MYC_Protein Stabilization MYC_Gene->MYC_Protein MYC_MAX_Dimer MYC/MAX Heterodimer MYC_Protein->MYC_MAX_Dimer MAX_Protein MAX Protein MAX_Protein->MYC_MAX_Dimer E_Box_Binding E-Box Binding MYC_MAX_Dimer->E_Box_Binding Cell_Cycle Cell Cycle Progression E_Box_Binding->Cell_Cycle Metabolism Metabolic Reprogramming E_Box_Binding->Metabolism Apoptosis Apoptosis (inhibition) E_Box_Binding->Apoptosis MYCi361_node This compound MYCi361_node->MYC_Protein Degradation MYCi361_node->MYC_MAX_Dimer Disruption

References

Pharmacological properties of the MYC inhibitor MYCi361

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The MYC oncogene, a master regulator of cellular proliferation, differentiation, and apoptosis, has long been considered a high-value but challenging target in cancer therapy. The development of small molecule inhibitors that can directly target MYC has been a significant endeavor in oncology research. This technical guide provides an in-depth overview of the pharmacological properties of MYCi361, a small molecule inhibitor of MYC, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.

Core Pharmacological Properties

This compound is a first-generation MYC inhibitor that directly engages the MYC protein. Its primary mechanism of action involves the disruption of the critical protein-protein interaction between MYC and its obligate binding partner, MAX.[1][2][3][4][5] This disruption prevents the MYC-MAX heterodimer from binding to E-box DNA sequences, thereby inhibiting the transcription of MYC target genes that drive cell proliferation and tumor growth.[2]

Beyond simply blocking the MYC-MAX interaction, this compound also induces the degradation of the MYC protein.[1][2][3][4][5][6] It enhances the phosphorylation of MYC at threonine-58 (T58), a key post-translational modification that flags the protein for proteasomal degradation.[1][2][3][4][5][6] This dual action of inhibiting function and promoting degradation makes this compound a potent modulator of MYC activity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity and In Vitro Efficacy

ParameterValueCell Lines/System
Binding Affinity (Kd) 3.2 μMCell-free assay with MYC protein[1][7][8][9]
IC50 (Prostate Cancer) MycCaP: 2.9 μM, LNCaP: 1.4 μM, PC3: 1.6 μM5-day cell viability assay[7]
IC50 (Leukemia) MV4-11: 2.6 μM5-day cell viability assay[7]
IC50 (Lymphoma) HL-60: 5.0 μM, P493-6: 2.1 μM5-day cell viability assay[7]
IC50 (Neuroblastoma) SK-N-B2: 4.9 μM5-day cell viability assay[7]

Table 2: In Vivo Pharmacokinetics in Mice

ParameterIntraperitoneal (i.p.)Oral (p.o.)
Terminal Half-life (t½) 44 hours[7]20 hours[7]
Maximum Plasma Concentration (Cmax) 27,200 ng/mL (46 μM)[7]13,867 ng/mL (23 μM)[7]

Table 3: In Vivo Antitumor Efficacy in Mouse Models

Animal ModelDosing RegimenOutcome
FVB or NSG mice with MycCaP tumors50 mg/kg i.p. twice daily for 2 days, then 70 mg/kg/day for 9 days[7]Induced tumor regression[7]
FVB mice with MycCaP tumorsAlternating doses of 50 mg/kg/day for 2 days with anti-PD1 (100 μ g/day ) for 2 days, for 4 cycles[2]Enhanced anti-tumor response compared to monotherapy[2]

It is important to note that while effective, this compound has been reported to have a narrow therapeutic index, which led to the development of an improved analog, MYCi975, with better tolerability.[3][4][5][7]

Signaling and Mechanistic Pathways

The following diagram illustrates the mechanism of action of this compound, from its direct binding to MYC to the downstream cellular consequences.

MYCi361_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 MYC Degradation Pathway This compound This compound MYC MYC Protein This compound->MYC Binds to MYC (aa 366-381) MYC_MAX MYC-MAX Heterodimer This compound->MYC_MAX Disrupts Dimerization pT58_MYC pT58-MYC This compound->pT58_MYC Enhances T58 Phosphorylation MYC->MYC_MAX MAX MAX Protein MAX->MYC_MAX E_Box E-Box DNA MYC_MAX->E_Box Binds to Transcription Target Gene Transcription E_Box->Transcription Initiates Proliferation Cell Proliferation & Tumor Growth Transcription->Proliferation Drives GSK3b GSK-3β GSK3b->pT58_MYC Phosphorylates Proteasome Proteasome pT58_MYC->Proteasome Targeted by Degradation MYC Degradation Proteasome->Degradation Mediates Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding Binding Assays (Kd determination) CellViability Cell Viability Assays (IC50 in cell lines) Binding->CellViability Identifies potent compounds for Mechanism Mechanism of Action (CETSA, Western Blot) CellViability->Mechanism Guides mechanistic studies in PK Pharmacokinetics (t½, Cmax) CellViability->PK Promising candidates move to ICD Immunogenic Cell Death Assays Mechanism->ICD Informs potential immunomodulatory effects Efficacy Tumor Model Efficacy (Tumor Growth Inhibition) PK->Efficacy Guides dosing for TME Tumor Microenvironment Analysis Efficacy->TME Tumor response leads to analysis of Pharmacological_Effects cluster_direct_effects Direct Cellular Effects cluster_downstream_effects Downstream Consequences cluster_immune_effects Immunomodulatory Effects This compound This compound Administration Disrupts_MYC_MAX Disruption of MYC-MAX Dimerization This compound->Disrupts_MYC_MAX Induces_Degradation Induction of MYC Protein Degradation This compound->Induces_Degradation Inhibits_Transcription Inhibition of MYC Target Gene Transcription Disrupts_MYC_MAX->Inhibits_Transcription Induces_Degradation->Inhibits_Transcription Inhibits_Proliferation Inhibition of Cancer Cell Proliferation Inhibits_Transcription->Inhibits_Proliferation Tumor_Regression Tumor Growth Inhibition/Regression Inhibits_Proliferation->Tumor_Regression Immune_Infiltration Increased Tumor Immune Cell Infiltration Tumor_Regression->Immune_Infiltration Upregulates_PDL1 Upregulation of PD-L1 on Tumors Tumor_Regression->Upregulates_PDL1 Synergy_PD1 Synergy with anti-PD1 Immunotherapy Immune_Infiltration->Synergy_PD1 Upregulates_PDL1->Synergy_PD1

References

Investigating the Downstream Targets of MYCi361: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MYCi361 is a novel small-molecule inhibitor that directly targets the oncoprotein MYC, a transcription factor implicated in a vast number of human cancers. By engaging MYC, this compound disrupts its interaction with its binding partner MAX, leading to the impairment of MYC-driven gene expression. A primary mechanism of action involves the enhancement of MYC phosphorylation on threonine-58, which flags the protein for proteasome-mediated degradation[1][2]. This guide provides a technical overview of the known and anticipated downstream targets of this compound, supported by data from the closely related, and more extensively characterized analog, MYCi975. We detail the experimental protocols for identifying these targets and visualize the key signaling pathways and workflows.

Introduction to this compound and its Mechanism of Action

This compound is a potent inhibitor of MYC with a binding affinity (Kd) of 3.2 μM[1]. Its primary mode of action is the disruption of the MYC/MAX heterodimer, which is essential for MYC's transcriptional activity. This disruption leads to a cascade of downstream effects, including the suppression of tumor growth and the modulation of the tumor microenvironment[1][2]. Notably, this compound has been shown to increase the infiltration of immune cells into tumors and upregulate the expression of Programmed Death-Ligand 1 (PD-L1), suggesting a potential for synergistic effects with immunotherapy[1][2].

While this compound has demonstrated significant anti-tumor effects, it has a narrow therapeutic index. This has led to the development of an improved analog, MYCi975, which shows better tolerability and has been the subject of more detailed downstream analyses, such as RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq). The data from MYCi975 studies are presented here as a close proxy for the expected downstream effects of this compound.

Signaling Pathway of this compound Action

MYCi361_Pathway cluster_downstream Downstream Effects cluster_mechanism Mechanism of Action Gene_Expression Altered Gene Expression (e.g., Cell Cycle, Apoptosis) Tumor_Suppression Suppression of Tumor Growth Gene_Expression->Tumor_Suppression Immune_Modulation Tumor Microenvironment Modulation Immune_Modulation->Tumor_Suppression This compound This compound This compound->Immune_Modulation MYC MYC This compound->MYC Binds MYC_MAX MYC/MAX Heterodimer This compound->MYC_MAX Disrupts GSK3b GSK3β This compound->GSK3b Enhances MYC->MYC_MAX pT58 MYC-pT58 MYC->pT58 MAX MAX MAX->MYC_MAX MYC_MAX->Gene_Expression Regulates GSK3b->MYC Phosphorylates at T58 Proteasome Proteasome pT58->Proteasome Targets for Degradation MYC Degradation Proteasome->Degradation

Caption: Signaling pathway of this compound, leading to MYC degradation and downstream effects.

Downstream Gene Expression Changes

Table 1: Representative Down-Regulated Genes by MYC Inhibition (Data from MYCi975)
Gene SymbolGene NameFunctionLog2 Fold Change (approx.)
CDK4Cyclin Dependent Kinase 4Cell cycle progression (G1/S transition)-1.5
CCNE1Cyclin E1Cell cycle progression (G1/S transition)-1.2
E2F1E2F Transcription Factor 1Cell cycle progression, DNA synthesis-1.8
MCM2Minichromosome Maintenance 2DNA replication initiation-2.0
ODC1Ornithine Decarboxylase 1Polyamine biosynthesis, proliferation-2.5

Note: The Log2 Fold Change values are illustrative and based on published findings for MYCi975.

Table 2: Representative Up-Regulated Genes by MYC Inhibition (Data from MYCi975)
Gene SymbolGene NameFunctionLog2 Fold Change (approx.)
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)Cell cycle arrest+2.0
GADD45AGrowth Arrest and DNA Damage Inducible AlphaDNA repair, apoptosis+1.5
THBS1Thrombospondin 1Angiogenesis inhibitor+1.8
TRIB3Tribbles Pseudokinase 3Apoptosis, stress response+1.3

Note: The Log2 Fold Change values are illustrative and based on published findings for MYCi975.

Key Downstream Cellular Processes Affected

The gene expression changes induced by this compound translate into significant alterations in cellular processes critical for cancer progression.

  • Cell Cycle Arrest: MYC is a potent driver of the cell cycle. By inhibiting MYC, this compound is expected to down-regulate key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest, primarily at the G1/S checkpoint.

  • Induction of Apoptosis: MYC has a dual role in both promoting proliferation and sensitizing cells to apoptosis. Inhibition of MYC can tip the balance towards apoptosis, particularly in cancer cells that are "addicted" to MYC for their survival. This can occur through the up-regulation of pro-apoptotic genes and the down-regulation of anti-apoptotic factors.

  • Modulation of the Tumor Microenvironment: this compound has been shown to increase the infiltration of CD3+ T cells into tumors and up-regulate the expression of PD-L1 on tumor cells. This suggests that MYC inhibition can reverse the immunosuppressive microenvironment often found in tumors, making them more susceptible to immune-mediated clearance.

Experimental Protocols

This section details the key experimental methodologies used to identify and validate the downstream targets of MYC inhibitors like this compound.

RNA-Sequencing (RNA-seq) for Transcriptomic Analysis

Objective: To identify and quantify genome-wide changes in gene expression upon treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Plate MYC-dependent cancer cell lines (e.g., MycCaP, P493-6) at a suitable density. Treat cells with a predetermined concentration of this compound (e.g., 4 µM) or vehicle control (DMSO) for a specified time (e.g., 24-48 hours).

  • RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen), ensuring high purity and integrity (RIN > 8).

  • Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control of raw sequencing reads.

    • Align reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between this compound-treated and control samples to identify up- and down-regulated genes.

    • Conduct pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes.

Experimental Workflow for RNA-seq

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Cell_Culture Cell Culture & this compound Treatment RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Alignment to Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification Diff_Expression Differential Expression Analysis Quantification->Diff_Expression Pathway_Analysis Pathway Analysis Diff_Expression->Pathway_Analysis

Caption: A typical experimental workflow for RNA-sequencing analysis.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to MYC in a cellular context.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or vehicle control for a sufficient time to allow for compound entry and target engagement.

  • Heating: Heat the cell suspensions across a range of temperatures. Ligand-bound proteins are stabilized and will remain soluble at higher temperatures compared to unbound proteins.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble MYC protein in each sample using Western blotting or other protein quantification methods.

  • Data Analysis: Plot the amount of soluble MYC as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates direct target engagement.

In Vivo Tumor Xenograft Studies

Objective: To assess the in vivo efficacy of this compound on tumor growth and the tumor microenvironment.

Protocol:

  • Animal Model: Implant MYC-driven tumor cells (e.g., MycCaP) subcutaneously into immunocompromised or syngeneic mice.

  • Treatment: Once tumors are established, treat mice with this compound (e.g., 50-70 mg/kg/day via intraperitoneal injection) or vehicle control.

  • Tumor Monitoring: Measure tumor volume regularly.

  • Pharmacodynamic and Histological Analysis: At the end of the study, excise tumors and analyze for:

    • Phosphorylation of MYC at Threonine-58 (pT58-MYC) as a marker of target engagement.

    • Immunohistochemistry (IHC) for markers of immune cell infiltration (e.g., CD3, CD8) and PD-L1 expression.

    • Analysis of cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

Conclusion

This compound represents a promising therapeutic strategy for targeting MYC-driven cancers. Its direct inhibition of MYC leads to a cascade of downstream effects, including the suppression of genes involved in cell proliferation and the induction of genes related to cell cycle arrest and apoptosis. Furthermore, its ability to modulate the tumor immune microenvironment opens up possibilities for combination therapies. While much of the detailed quantitative downstream data has been generated for the improved analog MYCi975, the mechanistic similarities provide a strong foundation for understanding the therapeutic potential and downstream biological consequences of this compound. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other MYC inhibitors.

References

The Impact of MYCi361 on Tumor Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of MYCi361, a potent small-molecule inhibitor of the MYC oncogene, in modulating cell cycle progression within tumor cells. By disrupting the crucial MYC-MAX protein-protein interaction, this compound offers a promising therapeutic avenue for a broad spectrum of MYC-driven cancers. This document provides a comprehensive overview of the underlying mechanisms, quantitative data on cell cycle effects, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Core Mechanism of Action: Disrupting the Master Regulator

This compound directly targets the MYC protein, a transcription factor that is a master regulator of cellular proliferation and is implicated in up to 70% of all human cancers.[1] The primary mechanism of this compound involves engaging MYC within the cell, leading to the disruption of the MYC/MAX heterodimer.[2] This dimerization is essential for MYC to bind to E-box DNA sequences and transactivate its target genes, many of which are critical for cell cycle progression.

Furthermore, this compound enhances the phosphorylation of MYC on threonine-58. This post-translational modification marks the MYC protein for proteasome-mediated degradation, thereby reducing its overall intracellular levels.[2] The dual action of disrupting MYC/MAX dimerization and promoting MYC degradation culminates in the impairment of MYC-driven gene expression, leading to a halt in uncontrolled cell proliferation.

Quantitative Impact on Cell Cycle Progression

Cell LineTreatment (MYCi975)% Cells in G0/G1% Cells in S% Cells in G2/M
MCF-7 Control (DMSO)~40%Not SpecifiedNot Specified
0.5 µM~50%DecreasedDecreased
1.0 µM~60%DecreasedDecreased
2.0 µM~70%DecreasedDecreased
A549 Control (DMSO)~45%Not SpecifiedNot Specified
0.5 µM~55%DecreasedDecreased
1.0 µM~65%DecreasedDecreased
2.0 µM~75%DecreasedDecreased
HCT116 Control (DMSO)~35%Not SpecifiedNot Specified
0.5 µM~45%DecreasedDecreased
1.0 µM~55%DecreasedDecreased
2.0 µM~65%DecreasedDecreased

Table 1: Dose-dependent effect of the MYC inhibitor MYCi975 on cell cycle phase distribution in various cancer cell lines. This data is presented as a strong surrogate for the expected activity of this compound.

The observed G1 arrest is a direct consequence of the altered expression of key cell cycle regulatory proteins. MYC inhibition leads to the downregulation of G1-specific cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors (CKIs).

Protein FamilySpecific ProteinsExpected Effect of this compound
Cyclins Cyclin D1, Cyclin E, Cyclin ADownregulation[3]
CDKs CDK2, CDK4Downregulation[3]
CKIs p21, p27Upregulation[4]

Table 2: Predicted impact of this compound on key cell cycle regulatory proteins based on known effects of MYC inhibition.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and a standard experimental workflow for assessing its impact on the cell cycle.

MYCi361_Signaling_Pathway cluster_cytoplasm Cytoplasm MYC MYC MYC_MAX MYC/MAX Heterodimer MYC->MYC_MAX MYC_pT58 p-MYC (T58) MAX MAX MAX->MYC_MAX E_Box E-Box DNA MYC_MAX->E_Box Binds Transcription Target Gene Transcription E_Box->Transcription Initiates CellCycleProteins Cyclins (D, E, A) CDKs (2, 4) Transcription->CellCycleProteins Upregulates CKIs p21, p27 Transcription->CKIs Downregulates Progression G1/S Phase Progression CellCycleProteins->Progression Promotes CKIs->Progression Inhibits This compound This compound This compound->MYC Inhibits Dimerization This compound->MYC Promotes pT58 Proteasome Proteasome MYC_pT58->Proteasome Degradation

Caption: this compound signaling pathway leading to G1 cell cycle arrest.

Experimental_Workflow cluster_flow Flow Cytometry Analysis cluster_western Western Blot Analysis start Start: Tumor Cell Culture treatment Treatment: - this compound (various conc.) - Vehicle Control (DMSO) start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation harvest Cell Harvesting incubation->harvest fixation Fixation (e.g., 70% Ethanol) harvest->fixation lysis Cell Lysis & Protein Quantification harvest->lysis staining Staining (Propidium Iodide + RNase A) fixation->staining acquisition Data Acquisition (Flow Cytometer) staining->acquisition analysis Cell Cycle Profile Analysis (% G0/G1, S, G2/M) acquisition->analysis sds_page SDS-PAGE & Transfer lysis->sds_page probing Antibody Probing (Cyclins, CDKs, CKIs) sds_page->probing detection Detection & Quantification probing->detection

Caption: Experimental workflow for analyzing this compound's cell cycle impact.

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details the quantification of cell cycle phase distribution based on DNA content using propidium (B1200493) iodide (PI) staining.

Materials:

  • MYC-dependent tumor cell lines (e.g., HeLa, MCF-7, A549)

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.

    • Allow cells to adhere and resume logarithmic growth overnight.

    • Treat cells with the desired concentrations of this compound and a corresponding volume of DMSO for the vehicle control.

  • Incubation:

    • Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours) under standard cell culture conditions.

  • Cell Harvesting and Fixation:

    • For adherent cells, aspirate the media, wash with PBS, and detach using trypsin. For suspension cells, directly collect the cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the fixed cells at -20°C for a minimum of 2 hours (can be stored for several weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and carefully discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate at room temperature for 30 minutes in the dark.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is for assessing the protein levels of key cell cycle regulators following this compound treatment.

Materials:

  • Treated cell pellets (from a parallel experiment to the flow cytometry)

  • RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the harvested cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

This compound represents a significant advancement in the direct targeting of the MYC oncoprotein. Its ability to disrupt MYC/MAX dimerization and promote MYC degradation leads to a robust G1 cell cycle arrest in tumor cells. This is achieved through the modulation of key cell cycle regulatory proteins, including the downregulation of cyclins and CDKs and the upregulation of CDK inhibitors. The experimental protocols and workflows outlined in this guide provide a solid framework for researchers to further investigate the therapeutic potential of this compound and other MYC inhibitors in preclinical and clinical settings. The continued exploration of this class of compounds holds great promise for the future of cancer therapy.

References

Methodological & Application

Protocol for the Application of MYCi361 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MYCi361 is a small molecule inhibitor that directly targets the MYC oncoprotein, a critical regulator of cellular proliferation, metabolism, and apoptosis that is frequently dysregulated in human cancers.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments to facilitate research into MYC-driven malignancies and the development of novel cancer therapeutics. This compound engages MYC within the cell, disrupts the formation of the MYC/MAX heterodimer, and ultimately impairs MYC-driven gene expression.[3][4][5] A key feature of this compound's mechanism is its ability to enhance the phosphorylation of MYC at threonine-58, which flags the oncoprotein for proteasome-mediated degradation.[1][4][5]

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action. Firstly, it directly binds to MYC, preventing its heterodimerization with its obligate partner MAX.[4][6] This disruption inhibits the binding of the MYC/MAX complex to E-box DNA sequences, thereby repressing the transcription of MYC target genes that are essential for cell growth and proliferation.[4] Secondly, this compound promotes the degradation of the MYC protein by increasing its phosphorylation at threonine-58 (T58).[1][4] This phosphorylation event is a critical step in the ubiquitin-proteasome pathway that controls MYC protein stability.[1]

This compound This compound MYC MYC Protein This compound->MYC Binds to MYC MYC_MAX MYC/MAX Heterodimer This compound->MYC_MAX Disrupts Phosphorylation Phosphorylation (Threonine-58) This compound->Phosphorylation Enhances MYC->MYC_MAX Heterodimerizes with Proteasome Proteasomal Degradation MYC->Proteasome Leads to MAX MAX Protein MAX->MYC_MAX E_box E-box DNA MYC_MAX->E_box Binds to Transcription Target Gene Transcription E_box->Transcription Initiates Proliferation Cell Proliferation & Growth Transcription->Proliferation Drives Phosphorylation->MYC Targets

Figure 1: Mechanism of action of this compound.

Data Presentation

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MycCaPProstate Cancer2.9
LNCaPProstate Cancer1.4
PC3Prostate Cancer1.6[7]
MV4-11Leukemia2.6[7]
HL-60Lymphoma5.0[7]
P493-6Lymphoma2.1[7]
SK-N-B2Neuroblastoma4.9[7]

Table 2: Binding Affinity of this compound

Target ProteinBinding Constant (Kd)
MYC3.2 µM[3][8]

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on cancer cell viability.

Materials:

  • This compound

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[9]

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions.[9]

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[9]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Treat cells with serial dilutions of this compound A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E

Figure 2: Workflow for the cell viability assay.
Western Blot Analysis for MYC Degradation

This protocol is to assess the effect of this compound on the stability of the MYC protein.

Materials:

  • This compound

  • 6-well cell culture plates

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-MYC, anti-phospho-MYC (T58), anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Treat cells with this compound at various concentrations (e.g., 1, 5, 10 µM) for a specified time (e.g., 6, 12, 24 hours).

  • Harvest cells and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

Co-Immunoprecipitation (Co-IP) for MYC-MAX Interaction

This protocol is to determine if this compound disrupts the interaction between MYC and MAX.

Materials:

  • This compound

  • Cell culture dishes

  • Co-IP lysis buffer

  • Anti-MYC or anti-MAX antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Primary antibodies (anti-MYC and anti-MAX) for western blotting

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Treat cells with this compound (e.g., 6 µM) for 1-6 hours.[6]

  • Lyse the cells in Co-IP lysis buffer.

  • Pre-clear the lysates with protein A/G agarose beads.

  • Incubate the pre-cleared lysates with an anti-MYC or anti-MAX antibody overnight at 4°C to form antibody-protein complexes.

  • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Wash the beads several times to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in Laemmli buffer.

  • Analyze the eluted proteins by western blotting using antibodies against both MYC and MAX. A decrease in the co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of this compound to MYC within the cellular environment.

Materials:

  • This compound

  • Cell culture dishes

  • PBS (Phosphate-Buffered Saline)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer

  • Western blot materials as described above

Procedure:

  • Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or with a mild lysis buffer.

  • Centrifuge the lysates to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Analyze the soluble fractions by western blotting for MYC protein. An increase in the thermal stability of MYC in the presence of this compound (i.e., more soluble MYC at higher temperatures) confirms target engagement.[4]

cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Protein Extraction cluster_3 Analysis A Treat cells with This compound or vehicle B Aliquot cells and heat to various temperatures A->B C Lyse cells and separate soluble and aggregated fractions B->C D Analyze soluble fractions by Western Blot for MYC C->D

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a valuable tool for investigating the role of MYC in cancer biology and for the preclinical evaluation of MYC-targeted therapies. The protocols provided here offer a framework for characterizing the in vitro activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of dose, treatment duration, and appropriate controls will ensure the generation of robust and reproducible data.

References

Application Note: Determining Cell Viability in Response to MYCi361, a MYC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MYC is a proto-oncogene frequently dysregulated in a majority of human cancers, playing a crucial role in cell proliferation, growth, and apoptosis.[1][2] The development of small molecules that can effectively inhibit MYC function is a significant goal in cancer therapy. MYCi361 is a small molecule inhibitor that directly engages MYC within cells, disrupting the crucial MYC/MAX heterodimerization.[1][3][4][5] This disruption impairs MYC-driven gene expression.[1][3][4][5] Furthermore, this compound enhances the phosphorylation of MYC on threonine-58, which subsequently leads to increased proteasome-mediated degradation of the MYC protein.[1][3][5][6][7] This dual mechanism of action leads to a significant reduction in the viability of MYC-dependent cancer cells.[1]

This application note provides a detailed protocol for performing a cell viability assay using this compound to assess its cytotoxic and anti-proliferative effects on cancer cell lines. The following protocols are based on commonly used colorimetric (MTT) and luminescent (CellTiter-Glo®) assays, which are robust and amenable to high-throughput screening.

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

MYCi361_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MYC MYC MYC_MAX MYC/MAX Heterodimer MYC->MYC_MAX binds pT58_MYC pT58-MYC MYC->pT58_MYC T58 Phosphorylation (enhanced by this compound) MAX MAX MAX->MYC_MAX binds E_Box E-Box DNA MYC_MAX->E_Box binds Transcription Target Gene Transcription E_Box->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->MYC engages This compound->MYC_MAX disrupts Proteasome Proteasome pT58_MYC->Proteasome degradation

Caption: Mechanism of action of this compound.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines.

Cell LineCancer TypeAssay DurationIC50 (µM)Reference
MycCaPProstate Cancer5 days2.9[8]
LNCaPProstate Cancer5 days1.4[8]
PC3Prostate Cancer5 days1.6[8]
MV4-11Leukemia5 days2.6[8]
HL-60Lymphoma5 days5.0[8]
P493-6Lymphoma5 days2.1[8]
SK-N-B2Neuroblastoma5 days4.9[8]

Experimental Protocols

Two common methods for assessing cell viability are provided below. The choice of assay may depend on the specific cell line, experimental goals, and available equipment.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • 37°C, 5% CO2 incubator

Experimental Workflow:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay seed_cells Seed cells in a 96-well plate add_this compound Add serial dilutions of this compound seed_cells->add_this compound incubate_treatment Incubate for 24-72 hours add_this compound->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase at the time of the assay.

    • Incubate the plate overnight at 37°C with 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest concentration of this compound used.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C with 5% CO2, or until a purple precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[11][12] The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[11][12]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well opaque-walled plates suitable for luminescence measurements

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer or a microplate reader with luminescence detection capabilities

  • 37°C, 5% CO2 incubator

Experimental Workflow:

CTG_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 4/5: CellTiter-Glo® Assay seed_cells Seed cells in an opaque 96-well plate add_this compound Add serial dilutions of this compound seed_cells->add_this compound incubate_treatment Incubate for 24-72 hours add_this compound->incubate_treatment add_ctg Add CellTiter-Glo® reagent incubate_treatment->add_ctg incubate_ctg Incubate for 10 minutes add_ctg->incubate_ctg read_luminescence Read luminescence incubate_ctg->read_luminescence

Caption: Workflow for the CellTiter-Glo® assay.

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay (Protocol 1, step 1), but use opaque-walled 96-well plates.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay (Protocol 1, step 2).

  • CellTiter-Glo® Assay:

    • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a luminometer or a microplate reader with luminescence detection.

Data Analysis:

  • Subtract the average luminescence of the blank wells (medium only) from all other luminescence readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

  • Calculate the IC50 value.

References

Application Notes and Protocols: MYCi361 in Combination with Anti-PD1 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-MYC oncogene is a critical driver in a majority of human cancers, making it a highly sought-after therapeutic target.[1][2] However, the development of direct MYC inhibitors has been challenging. MYCi361 is a novel small molecule inhibitor that directly engages MYC within cells, disrupting the MYC/MAX heterodimer, which is essential for its transcriptional activity.[1][3][4] Furthermore, this compound promotes the degradation of the MYC protein by enhancing its phosphorylation at threonine-58, leading to proteasome-mediated degradation.[1][3][5]

Preclinical studies have revealed that this compound not only suppresses tumor growth but also remodels the tumor microenvironment.[1][3][5] Treatment with this compound leads to increased infiltration of immune cells into the tumor and upregulation of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[1][3][5] This upregulation of PD-L1, an immune checkpoint protein, provides a strong rationale for combining this compound with anti-PD1 immunotherapy.[1][5] The combination therapy aims to leverage the immunogenic effects of this compound to sensitize tumors to checkpoint blockade, potentially leading to more durable anti-tumor responses.[1][3]

These application notes provide a comprehensive overview of the preclinical data and detailed protocols for utilizing this compound in combination with anti-PD1 therapy in cancer research.

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeIC50 (µM)Reference
MycCaPProstate Cancer2.9[6]
LNCaPProstate Cancer1.4[6]
PC3Prostate Cancer1.6[6]
MV4-11Leukemia2.6[6]
HL-60Lymphoma5.0[6]
P493-6Lymphoma2.1[6]
SK-N-B2Neuroblastoma4.9[6]
In Vivo Administration and Efficacy of this compound and Anti-PD1
Animal ModelTumor ModelTreatmentKey FindingsReference
FVB or NSG male miceMycCaPThis compound (100 mg/kg/day for 2 days; then 70 mg/kg/day for 9 days)Induced tumor regression.[6]
C57BL/6 miceMC38Anti-PD1 (200 µ g/mouse every 3-4 days)Partial inhibition of tumor growth.[7]
C57BL/6 miceMC38Foretinib + Anti-PD1Significantly inhibited tumor growth and prolonged survival.[7]
BALB/c miceCT26Foretinib + Anti-PD1Significantly inhibited tumor growth and prolonged survival.[7]

Signaling Pathways and Mechanisms

This compound Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism of action. It directly binds to the MYC protein, disrupting its interaction with MAX, thereby inhibiting the transcription of MYC target genes involved in cell proliferation and survival.[1][3][4] Secondly, this compound enhances the phosphorylation of MYC at threonine-58 (T58), a key step that marks the protein for ubiquitination and subsequent degradation by the proteasome.[1][3][5] This leads to a reduction in overall MYC protein levels in cancer cells.

MYCi361_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MYC MYC MYC_MAX MYC/MAX Heterodimer MYC->MYC_MAX MAX MAX MAX->MYC_MAX E_box E-box DNA MYC_MAX->E_box Binds Transcription Target Gene Transcription E_box->Transcription Initiates This compound This compound This compound->MYC Binds & Disrupts Dimerization MYC_pT58 MYC-pT58 This compound->MYC_pT58 Enhances Phosphorylation Proteasome Proteasome Degradation MYC Degradation Proteasome->Degradation Mediates MYC_pT58->Proteasome Targets for

This compound mechanism of action.
Rationale for Combination with Anti-PD1 Therapy

The combination of this compound with anti-PD1 therapy is based on the observation that MYC inhibition modulates the tumor immune microenvironment.[1][5] this compound treatment has been shown to increase the infiltration of CD3+ T cells into the tumor.[1] Concurrently, this compound upregulates the expression of PD-L1 on tumor cells.[1][3] While increased T-cell infiltration is beneficial for an anti-tumor immune response, the upregulation of PD-L1 can dampen this response by engaging the PD-1 receptor on activated T cells, leading to T-cell exhaustion. Anti-PD1 antibodies block this interaction, thereby unleashing the full potential of the infiltrated T cells to attack and eliminate cancer cells.

Combination_Rationale cluster_interaction Immune Synapse This compound This compound TumorCell Tumor Cell This compound->TumorCell Acts on PDL1 PD-L1 TumorCell->PDL1 Upregulates TCell CD8+ T Cell PD1 PD-1 TCell->PD1 Expresses PDL1->PD1 Inhibitory Signal (T-cell exhaustion) AntiPD1 Anti-PD1 Antibody AntiPD1->PD1 Blocks Interaction

Rationale for this compound and anti-PD1 combination.

Experimental Protocols

In Vivo Combination Therapy in a Syngeneic Mouse Model

This protocol describes a general workflow for evaluating the efficacy of this compound in combination with an anti-PD1 antibody in a syngeneic mouse tumor model, such as MC38 colon adenocarcinoma in C57BL/6 mice.

Materials:

  • 6-8 week old C57BL/6 mice

  • MC38 tumor cells

  • This compound

  • Anti-mouse PD1 antibody (and isotype control)

  • Vehicle for this compound (e.g., 40% PEG300, 5% Tween 80, 55% ddH2O)[8]

  • Sterile PBS

  • Syringes and needles

  • Calipers

Procedure:

  • Tumor Cell Inoculation:

    • Culture MC38 cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.[7]

  • Tumor Growth Monitoring and Randomization:

    • Allow tumors to establish and grow.

    • Begin measuring tumor volume with calipers every 2-3 days once tumors are palpable.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[7]

    • When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound alone, Anti-PD1 alone, this compound + Anti-PD1).[7]

  • Drug Preparation and Administration:

    • This compound: Prepare the formulation as described in the materials. A recommended starting dose is 70-100 mg/kg, administered daily via intraperitoneal (i.p.) injection or oral gavage.[6]

    • Anti-PD1 Antibody: Dilute the antibody in sterile PBS. A common dosing regimen is 200 µg per mouse, administered i.p. every 3-4 days.[7]

  • Treatment and Monitoring:

    • Administer treatments according to the defined schedule.

    • Continue to monitor tumor growth and body weight every 2-3 days.

    • Observe mice for any signs of toxicity.

  • Endpoint and Analysis:

    • Euthanize mice when tumors reach a predetermined endpoint size (e.g., 1500 mm³) or at the end of the study period.[7]

    • Excise tumors for further analysis, such as flow cytometry, immunohistochemistry, or western blotting.

InVivo_Workflow start Start inoculation Tumor Cell Inoculation (e.g., MC38 in C57BL/6) start->inoculation monitoring1 Tumor Growth Monitoring inoculation->monitoring1 randomization Randomization into Treatment Groups monitoring1->randomization treatment Treatment Administration (this compound +/- Anti-PD1) randomization->treatment monitoring2 Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring2 endpoint Endpoint Reached monitoring2->endpoint analysis Tumor Excision and Analysis (Flow Cytometry, IHC, etc.) endpoint->analysis end End analysis->end

In vivo combination therapy workflow.
Immunogenic Cell Death (ICD) Assay

This protocol outlines the steps to assess whether this compound induces immunogenic cell death in cancer cells by measuring the surface exposure of calreticulin (B1178941) and the release of HMGB1 and ATP.[3]

Materials:

  • Cancer cell line (e.g., MycCaP)

  • This compound

  • Rabbit anti-Calreticulin antibody

  • Alexa Fluor 488 anti-rabbit secondary antibody

  • HMGB1 ELISA kit

  • ATP determination kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Plate MycCaP cells and allow them to adhere overnight.

    • Treat the cells with this compound (e.g., 4 µM) for 72 hours.[3] Include an untreated control.

  • Supernatant Collection:

    • After 72 hours, collect the cell culture supernatants.

    • Centrifuge to remove cell debris and store at -80°C for HMGB1 and ATP analysis.

  • Calreticulin Staining and Flow Cytometry:

    • Gently harvest the treated and control cells.

    • Wash the cells with cold PBS.

    • Incubate the cells with rabbit anti-Calreticulin antibody for 60 minutes on ice.[3]

    • Wash the cells and then incubate with Alexa Fluor 488 anti-rabbit secondary antibody for 30 minutes on ice, protected from light.[3]

    • Wash the cells and resuspend in FACS buffer.

    • Analyze the cells by flow cytometry to quantify the percentage of calreticulin-positive cells and the mean fluorescence intensity.

  • HMGB1 and ATP Quantification:

    • Thaw the collected supernatants.

    • Quantify the concentration of HMGB1 using an ELISA kit according to the manufacturer's instructions.

    • Quantify the amount of ATP using a commercially available ATP determination kit.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This protocol provides a general framework for analyzing the immune cell populations within the tumor microenvironment following treatment.

Materials:

  • Excised tumors

  • Digestion buffer (e.g., RPMI with collagenase IV and DNase I)

  • ACK lysis buffer

  • FACS buffer (PBS with 1% FBS)

  • Fc Block (anti-CD16/32)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3)

  • Live/Dead stain

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation:

    • Mince the excised tumor tissue into small pieces.

    • Incubate the minced tissue in digestion buffer at 37°C for 30-45 minutes with agitation.

    • Neutralize the enzymes with media containing FBS and filter the suspension through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the cells and resuspend in FACS buffer.

  • Antibody Staining:

    • Perform a live/dead stain to exclude non-viable cells.

    • Block Fc receptors with Fc Block to prevent non-specific antibody binding.

    • Incubate the cells with a cocktail of surface antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8) for 30 minutes on ice.

    • For intracellular staining (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells using a dedicated kit before adding the intracellular antibody.

  • Data Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using flow cytometry analysis software to quantify the different immune cell populations as a percentage of total live cells or CD45+ cells.

Conclusion

The combination of the direct MYC inhibitor this compound with anti-PD1 immunotherapy represents a promising therapeutic strategy. By targeting a key oncogenic driver and simultaneously modulating the tumor immune microenvironment, this approach has the potential to overcome resistance to single-agent therapies and improve clinical outcomes. The protocols provided herein offer a foundation for researchers to further investigate and optimize this combination therapy in various preclinical cancer models. Careful consideration of the experimental design, including the choice of animal model, dosing schedule, and endpoint analyses, will be crucial for advancing this therapeutic concept towards clinical application.

References

Application Notes and Protocols for Western Blot Analysis of MYC Degradation Following MYCi361 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MYC proto-oncogene is a critical regulator of cell growth, proliferation, and apoptosis, and its dysregulation is a hallmark of many human cancers.[1] The MYC protein is intrinsically unstable, with its cellular levels tightly controlled by the ubiquitin-proteasome system.[1] The small molecule inhibitor, MYCi361, has been developed to target MYC. This compound directly engages MYC, leading to the disruption of the MYC/MAX heterodimer. This disruption enhances the phosphorylation of MYC on threonine-58, which subsequently promotes its degradation via the proteasome.[2][3][4]

These application notes provide a detailed protocol for the analysis of MYC protein degradation in response to this compound treatment using Western blotting. This includes a standard time-course experiment to observe the reduction in MYC protein levels and a cycloheximide (B1669411) (CHX) chase assay to determine the half-life of the MYC protein.

Signaling Pathway of this compound-Induced MYC Degradation

This compound binds to the MYC protein, which disrupts its interaction with MAX. This conformational change is believed to facilitate the phosphorylation of MYC at threonine 58 (T58). The phosphorylated T58 is then recognized by E3 ubiquitin ligases, leading to the polyubiquitination of MYC and its subsequent degradation by the 26S proteasome.[2][3][5]

MYCi361_Pathway This compound Mechanism of Action This compound This compound MYC_MAX MYC-MAX Heterodimer This compound->MYC_MAX Binds & Disrupts MYC Free MYC MYC_MAX->MYC Dissociation pT58_MYC pT58-MYC MYC->pT58_MYC Phosphorylation at T58 Ub_MYC Polyubiquitinated MYC pT58_MYC->Ub_MYC Ubiquitination Proteasome 26S Proteasome Ub_MYC->Proteasome Targeting Degradation MYC Degradation Proteasome->Degradation Leads to E3_Ligase E3 Ubiquitin Ligase E3_Ligase->pT58_MYC

Caption: Mechanism of this compound-induced MYC degradation.

Experimental Protocols

Part 1: Time-Course Analysis of MYC Degradation

This protocol outlines the steps to analyze the time-dependent degradation of MYC protein in cultured cells following treatment with this compound.

Materials and Reagents:

  • This compound (Selleck Chemicals, S8905 or equivalent)[6]

  • Cell line of interest (e.g., MycCaP, PC3, LNCaP)[2][6]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (150 mM NaCl, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitor cocktails[1][7]

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2X)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST)

  • Primary antibodies (see Table 1)

  • HRP-conjugated secondary antibodies (see Table 1)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density to reach 70-80% confluency on the day of treatment.

    • Treat cells with this compound at a final concentration of 1-10 µM. A concentration of 4 µM has been previously reported.[6] Include a vehicle-treated control (e.g., DMSO).

    • Harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours) after treatment.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.[8]

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to the cells. For a 10 cm dish, 500 µL is recommended.[9]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]

    • Incubate on ice for 30 minutes with occasional vortexing.[10]

    • Sonicate the lysate to shear DNA and reduce viscosity.[9][10]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

    • Transfer the supernatant to a new tube. This is the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.[11]

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add an equal volume of 2X Laemmli buffer to 20-30 µg of protein from each sample.[11]

    • Boil the samples at 95-100°C for 5 minutes.[12][13]

  • Western Blotting:

    • Load the prepared samples onto an SDS-PAGE gel and perform electrophoresis.[12]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody against MYC and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation (see Table 1 for recommended dilutions).[11]

    • Wash the membrane three times for 10 minutes each with TBST.[11]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature (see Table 1).[11]

    • Wash the membrane three times for 10 minutes each with TBST.[11]

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[2]

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[4]

    • Normalize the intensity of the MYC band to the corresponding loading control band.

    • Express the normalized MYC levels as a percentage of the 0-hour time point.

Part 2: Cycloheximide (CHX) Chase Assay for MYC Half-Life Determination

This protocol is used to measure the half-life of the MYC protein in the presence and absence of this compound. Cycloheximide is a protein synthesis inhibitor; by blocking the production of new MYC protein, the degradation of the existing pool can be monitored over time.[14][15]

Procedure:

  • Cell Seeding and Pre-treatment:

    • Seed cells as described in Part 1.

    • Pre-treat one set of cells with this compound (e.g., 4 µM) and another with vehicle for a duration determined from the time-course experiment (e.g., 6 hours) to allow for the initial effects of the inhibitor.

  • CHX Treatment and Time-Course Collection:

    • To both this compound- and vehicle-pre-treated cells, add cycloheximide (CHX) to a final concentration of 25-100 µg/mL.[16]

    • Immediately harvest the first set of cells (this will be the 0-minute time point).

    • Continue to harvest cells at subsequent time points (e.g., 15, 30, 60, 90 minutes).[4]

  • Sample Processing and Analysis:

    • Prepare cell lysates, quantify protein, and perform Western blotting as described in Part 1.

    • Analyze the data by normalizing the MYC band intensity to the loading control and then expressing it as a percentage of the 0-minute time point for each condition (vehicle and this compound).

    • Plot the percentage of remaining MYC protein against time to determine the protein half-life.

Data Presentation

Quantitative data for the experimental protocols should be clearly structured for easy comparison and reproducibility.

Table 1: Recommended Antibody Dilutions for Western Blot

AntibodyHost SpeciesSupplier (Example)Catalog # (Example)Recommended Dilution
Primary Antibodies
c-MYCRabbit/MouseCell Signaling Technology94021:1000
β-actinMouseThermo Fisher ScientificMA5-157391:1000 - 1:10,000
Secondary Antibodies
Anti-rabbit IgG, HRP-linkedGoat/DonkeyCell Signaling Technology70741:2000 - 1:5000
Anti-mouse IgG, HRP-linkedGoat/DonkeyCell Signaling Technology70761:2000 - 1:5000

Note: Optimal antibody dilutions should be determined experimentally.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Western blot analysis of MYC degradation.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed Cells B Treat with this compound (Time-course or Pre-treatment) A->B C Add Cycloheximide (for CHX assay) B->C D Harvest Cells at Time Points E Cell Lysis (RIPA Buffer) D->E F Protein Quantification (BCA) E->F G Prepare Samples for Loading F->G H SDS-PAGE G->H I Protein Transfer to Membrane H->I J Blocking I->J K Primary Antibody Incubation (anti-MYC, anti-β-actin) J->K L Secondary Antibody Incubation K->L M Chemiluminescent Detection L->M N Image Acquisition M->N O Densitometry & Normalization N->O P Quantify MYC Degradation/ Half-life Calculation O->P

Caption: Workflow for MYC degradation analysis.

References

Application of MYCi361 in Leukemia and Lymphoma Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The MYC family of proto-oncogenes, particularly c-MYC, are critical regulators of cellular proliferation, differentiation, and apoptosis.[1] Their deregulation is a hallmark of numerous human cancers, including a significant proportion of leukemias and lymphomas, where MYC overexpression often correlates with aggressive disease and poor prognosis.[2] MYCi361 is a small molecule inhibitor that directly targets MYC.[3][4] It has been shown to disrupt the crucial interaction between MYC and its obligate binding partner MAX, leading to the inhibition of MYC-driven gene expression.[3][5] Furthermore, this compound promotes the degradation of the MYC protein by enhancing its phosphorylation at threonine-58, which flags it for proteasomal degradation.[3][6] These mechanisms of action make this compound a valuable tool for studying MYC dependency in cancer models and a potential therapeutic agent.

These application notes provide a comprehensive overview of the use of this compound in preclinical leukemia and lymphoma models, including its effects on cell viability and detailed protocols for key experimental assays.

Data Presentation

In Vitro Efficacy of this compound in Leukemia and Lymphoma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various MYC-dependent leukemia and lymphoma cell lines after a 5-day incubation period.[7]

Cell LineCancer TypeIC50 (µM)
MV4-11Acute Myeloid Leukemia2.6[7]
HL-60Promyelocytic Leukemia5.0[7]
P493-6B-cell Lymphoma2.1[7]

Mandatory Visualizations

MYCi361_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MYC MYC MYC_MAX MYC/MAX Heterodimer MYC->MYC_MAX MYC_pT58 MYC-pT58 MYC->MYC_pT58 Phosphorylation (Threonine-58) MAX MAX MAX->MYC_MAX E_Box E-Box DNA MYC_MAX->E_Box Binds to Target_Genes Target Gene Transcription E_Box->Target_Genes Activates Proliferation Cell Proliferation, Growth, Metabolism Target_Genes->Proliferation This compound This compound This compound->MYC This compound->MYC_MAX Disrupts Dimerization GSK3b GSK-3β Proteasome Proteasome MYC_pT58->Proteasome Targeted by Degradation MYC Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Leukemia/Lymphoma Cell Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT/CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Mechanism Mechanism of Action Assays (Co-IP, CETSA, PLA) Treatment->Mechanism Animal_Model Leukemia/Lymphoma Mouse Model Drug_Admin Administer this compound Animal_Model->Drug_Admin Monitoring Monitor Tumor Growth & Survival Drug_Admin->Monitoring Analysis Ex Vivo Analysis (Tumor & Tissues) Monitoring->Analysis

Caption: Experimental workflow for evaluating this compound.

Logical_Relationship This compound This compound Disruption Disruption of MYC/MAX Heterodimerization This compound->Disruption Degradation Promotion of MYC Proteasomal Degradation This compound->Degradation Transcription_Inhibition Inhibition of MYC-Target Gene Transcription Disruption->Transcription_Inhibition Degradation->Transcription_Inhibition Cell_Effects Decreased Proliferation, Increased Apoptosis, Cell Cycle Arrest Transcription_Inhibition->Cell_Effects Anti_Tumor_Activity Anti-Leukemia/ Anti-Lymphoma Activity Cell_Effects->Anti_Tumor_Activity

Caption: Logical flow of this compound's anti-cancer effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound in suspension leukemia or lymphoma cell lines.

Materials:

  • Leukemia or lymphoma cell line (e.g., MV4-11, HL-60)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells at a density of 5 x 10^4 cells/well in 100 µL of complete medium in a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in leukemia or lymphoma cells treated with this compound using flow cytometry.

Materials:

  • Leukemia or lymphoma cell line

  • Complete medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density that will not exceed confluency at the end of the experiment.

  • Treat the cells with this compound at the desired concentration (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Harvest the cells, including the supernatant which may contain apoptotic cells.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour. Unstained, Annexin V-FITC only, and PI only controls should be included for compensation and gating.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution in leukemia or lymphoma cells following this compound treatment.

Materials:

  • Leukemia or lymphoma cell line

  • Complete medium

  • This compound

  • Cold 70% ethanol (B145695)

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Co-Immunoprecipitation (Co-IP) for MYC/MAX Interaction

This protocol is to assess the disruption of the MYC/MAX interaction by this compound.

Materials:

  • Leukemia or lymphoma cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-MAX antibody

  • Anti-MYC antibody

  • Protein A/G agarose (B213101) beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Incubate the cell lysates with an anti-MAX antibody overnight at 4°C.

  • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to precipitate the antibody-protein complexes.

  • Wash the beads several times with lysis buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-MYC antibody to detect co-immunoprecipitated MYC. The input lysates should also be run as a control. A decrease in the MYC band in the this compound-treated sample compared to the control indicates disruption of the MYC/MAX interaction.

In Vivo Studies in Leukemia/Lymphoma Mouse Models

This section provides a general workflow for evaluating the in vivo efficacy of this compound.

Models:

  • Xenograft models: Immunodeficient mice (e.g., NSG mice) are injected with human leukemia or lymphoma cell lines.

  • Genetically Engineered Mouse Models (GEMMs): Mice that are genetically predisposed to developing leukemia or lymphoma (e.g., Eµ-Myc transgenic mice for B-cell lymphoma).[8]

Procedure:

  • Establish tumors in the chosen mouse model.

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage). A typical dosing regimen might be 50-70 mg/kg/day.[4]

  • Monitor tumor growth regularly using calipers or bioluminescence imaging.

  • Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess target engagement and downstream effects.

  • Survival studies can also be conducted where mice are monitored until a pre-defined endpoint.

Conclusion

This compound is a potent and specific inhibitor of MYC, demonstrating significant anti-proliferative and pro-apoptotic effects in preclinical models of leukemia and lymphoma. The protocols provided herein offer a framework for researchers to investigate the cellular and in vivo effects of this compound and to further explore its potential as a therapeutic agent for MYC-driven hematological malignancies. Careful optimization of experimental conditions is recommended for each specific cell line and animal model.

References

Application Notes and Protocols for In Vivo Efficacy Studies of MYCi361 in Syngeneic Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of the c-MYC inhibitor, MYCi361, in syngeneic tumor models. The information is curated to assist in the design and execution of preclinical studies to evaluate the anti-tumor activity and immunomodulatory effects of this compound.

Introduction

This compound is a small molecule inhibitor of the c-MYC oncoprotein, a transcription factor implicated in up to 70% of all human cancers.[1] this compound exhibits a dual mechanism of action: it disrupts the heterodimerization of MYC with its partner protein MAX, thereby impairing MYC-driven gene expression, and it enhances the proteasome-mediated degradation of MYC by increasing phosphorylation at threonine-58.[1][2] Preclinical studies have demonstrated that this compound suppresses tumor growth in vivo, remodels the tumor microenvironment by increasing immune cell infiltration, and sensitizes tumors to immune checkpoint blockade, such as anti-PD-1 therapy.[1][2]

Data Presentation

In Vitro IC₅₀ Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)
MycCaPProstate Cancer2.9[3]
LNCaPProstate Cancer1.4[3]
PC3Prostate Cancer1.6[3]
MV4-11Leukemia2.6[3]
HL-60Lymphoma5.0[3]
P493-6Lymphoma2.1[3]
SK-N-B2Neuroblastoma4.9[3]
In Vivo Efficacy of this compound in MycCaP Syngeneic Tumor Model
Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (TGI) %Survival
Vehicle ControlVehicle i.p. dailyData not available-Data not available
This compound100 mg/kg i.p. for 2 days, then 70 mg/kg i.p. for 9 daysData not availableSignificant reduction in tumor size reported[1]Data not available
Anti-PD-1100 µ g/day i.p. for 2 days (4 cycles)Data not availableMycCaP tumors are resistant to anti-PD-1 monotherapy[1]Data not available
This compound + Anti-PD-150 mg/kg/day i.p. for 2 days, then anti-PD-1 for 2 days (4 cycles)Data not availableSynergistic anti-tumor efficacy observed[1]Data not available

Note: Specific quantitative data on tumor volume and survival were not available in the searched literature. The table reflects the reported qualitative outcomes.

Immunomodulatory Effects of this compound in the MycCaP Tumor Microenvironment
BiomarkerEffect of this compound TreatmentMethod of Analysis
CD3+ T CellsIncreased infiltration[1]Immunohistochemistry (IHC) / Flow Cytometry
CD4+ T CellsIncreased infiltration[4]Flow Cytometry
CD8+ T CellsIncreased infiltration[4]Flow Cytometry
PD-L1 ExpressionUpregulated on tumor cells[1]IHC / Flow Cytometry
CalreticulinIncreased cell surface expression[5]Flow Cytometry
HMGB1 ReleaseIncreased[5]ELISA
ATP ReleaseIncreased[5]Luminescence Assay

Mandatory Visualizations

MYCi361_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MYC MYC MYC_MAX MYC/MAX Heterodimer MYC->MYC_MAX pT58_MYC pT58-MYC MYC->pT58_MYC MAX MAX MAX->MYC_MAX E_Box E-Box DNA MYC_MAX->E_Box Binds Transcription Target Gene Transcription E_Box->Transcription Initiates Proliferation Cell Proliferation, Growth, Metabolism Transcription->Proliferation MYCi361_cyto This compound MYCi361_cyto->MYC Engages MYCi361_cyto->MYC_MAX Disrupts GSK3b GSK-3β GSK3b->pT58_MYC Phosphorylates Proteasome Proteasome pT58_MYC->Proteasome Targets for Degradation MYC Degradation Proteasome->Degradation In_Vivo_Efficacy_Workflow cluster_analysis Endpoint Analyses start Start cell_culture 1. MycCaP Cell Culture start->cell_culture tumor_implantation 2. Tumor Implantation (Syngeneic FVB Mice) cell_culture->tumor_implantation tumor_growth 3. Tumor Growth Monitoring tumor_implantation->tumor_growth randomization 4. Randomization (Tumor Volume ~100 mm³) tumor_growth->randomization treatment 5. Treatment Initiation (this compound, Vehicle, Anti-PD-1) randomization->treatment monitoring 6. In-life Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 7. Study Endpoint (e.g., Tumor Volume >1500 mm³) monitoring->endpoint tissue_collection 8. Tissue Collection (Tumors, Spleen, etc.) endpoint->tissue_collection analysis 9. Endpoint Analysis tissue_collection->analysis tgi_analysis Tumor Growth Inhibition immunophenotyping Immunophenotyping (Flow Cytometry) ihc_analysis IHC for PD-L1, Ki67 icd_markers ICD Marker Analysis

References

Application Note: Demonstrating MYC/MAX Disruption by MYCi361 Using Co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MYC proto-oncogene is a critical regulator of cellular proliferation, growth, and apoptosis. Its dysregulation is a hallmark of many human cancers. MYC exerts its transcriptional activity by forming a heterodimer with its obligate partner, MAX. This MYC/MAX complex binds to E-box sequences in the promoter regions of target genes, driving their expression. Disrupting the MYC/MAX interaction is a key therapeutic strategy for cancers dependent on MYC. MYCi361 is a small molecule inhibitor that has been shown to engage MYC within cells, leading to the disruption of the MYC/MAX dimer and subsequent impairment of MYC-driven gene expression.[1] This application note provides a detailed protocol for a co-immunoprecipitation (Co-IP) assay to demonstrate and quantify the disruption of the MYC/MAX interaction by this compound.

Principle of the Assay

Co-immunoprecipitation is a powerful technique used to study protein-protein interactions in their native cellular context.[2][3] The principle of this assay is to use an antibody to specifically pull down a protein of interest (the "bait," in this case, MAX) from a cell lysate. If other proteins (the "prey," in this case, MYC) are bound to the bait protein, they will be co-precipitated. The precipitated complex is then analyzed, typically by Western blotting, to detect the presence of the prey protein. By treating cells with varying concentrations of this compound, a dose-dependent decrease in the amount of MYC co-precipitated with MAX can be observed, providing evidence of the disruption of their interaction.

Signaling Pathway and Experimental Rationale

The central dogma of this experiment is that this compound directly interferes with the binding of MYC to MAX. This disruption leads to a decrease in the functional MYC/MAX heterodimers available to drive transcription of pro-proliferative genes. The Co-IP assay provides a direct readout of this molecular disruption.

MYC_MAX_Pathway cluster_nucleus Nucleus MYC MYC MYC_MAX MYC/MAX Heterodimer MYC->MYC_MAX Dimerization MAX MAX MAX->MYC_MAX E_Box E-Box (DNA) MYC_MAX->E_Box Binding Disruption Disruption Target_Genes Target Gene Transcription E_Box->Target_Genes Activation This compound This compound This compound->MYC_MAX Inhibition

Caption: MYC/MAX signaling and this compound inhibition.

Experimental Workflow

The overall workflow for the Co-IP assay involves cell culture and treatment, cell lysis, immunoprecipitation of the target protein, and analysis of the precipitated proteins by Western blot.

CoIP_Workflow A 1. Cell Culture & This compound Treatment B 2. Cell Lysis A->B C 3. Pre-clearing Lysate (Optional) B->C D 4. Immunoprecipitation (with anti-MAX antibody) C->D E 5. Washing D->E F 6. Elution E->F G 7. Western Blot Analysis (Probe for MYC and MAX) F->G H 8. Densitometry & Data Analysis G->H Logical_Framework cluster_observation Experimental Observation cluster_controls Essential Controls cluster_conclusion Conclusion A Decreased MYC signal in anti-MAX immunoprecipitate with increasing this compound D This compound specifically disrupts the MYC/MAX interaction inside the cell A->D B Constant MAX signal in anti-MAX immunoprecipitate B->D C Constant MYC and MAX levels in 'Input' lysate C->D

References

Troubleshooting & Optimization

MYCi361 solubility and stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of the MYC inhibitor, MYCi361.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3]

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A2: This is a common issue for hydrophobic molecules like this compound, which is insoluble in water.[1] Consider the following troubleshooting steps:

  • Decrease the final concentration: You may be exceeding the aqueous solubility limit of the compound.

  • Use a co-solvent system: For in vivo studies, a formulation of DMSO, PEG300, Tween80, and ddH2O has been described.[1]

  • Sonication: This can help to dissolve the compound.[3]

Q3: How should I store my this compound solutions?

A3: Aliquot your stock solution to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store stock solutions at -80°C (stable for up to 1 year).[1] For short-term storage, -20°C is suitable for up to one month.[1][2]

Q4: Is this compound stable in powder form?

A4: Yes, as a powder, this compound is stable for up to 3 years when stored at -20°C.[1][3]

Q5: I am concerned about the stability of this compound in my cell culture medium during a multi-day experiment. How can I assess this?

A5: You can perform a chemical stability assessment. This typically involves incubating this compound in your specific cell culture medium at 37°C for different time points (e.g., 24, 48, 72 hours). The concentration of the intact compound at each time point can then be quantified using High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent compound over time would indicate instability.

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays.
  • Potential Cause 1: Inaccurate stock solution concentration due to water absorption by DMSO.

    • Solution: DMSO is hygroscopic. Use fresh, anhydrous DMSO to prepare your stock solution to ensure accurate concentration.[1][2]

  • Potential Cause 2: Degradation of this compound in the stock solution.

    • Solution: Ensure proper storage of the stock solution at -80°C and avoid multiple freeze-thaw cycles by preparing aliquots.[1]

  • Potential Cause 3: Precipitation of this compound in the aqueous assay medium.

    • Solution: Visually inspect your assay plates for any signs of precipitation. If observed, reduce the final concentration of this compound.

Data Presentation

This compound Solubility
SolventSolubilityMolar Concentration (at max solubility)Notes
DMSO100 mg/mL168.1 mMUse of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1][2] Sonication may be required.[3]
Ethanol14 mg/mL23.5 mM-
WaterInsoluble--
This compound Stability
FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C1 year
In Solvent-20°C1 month

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of powdered this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., to make a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound).

  • Vortex and/or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Procedure for Assessing Chemical Stability by HPLC
  • Prepare Samples: Prepare a solution of this compound in the solvent of interest (e.g., cell culture medium with 0.1% DMSO) at the final working concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, and if necessary, process it to stop any degradation (e.g., by adding an organic solvent like acetonitrile (B52724) and centrifuging to precipitate proteins). Transfer the supernatant to an HPLC vial.

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).

  • Time-Point Samples: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots and process them in the same manner as the T=0 sample.

  • HPLC Analysis: Analyze all samples by a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the stability profile.

Visualizations

MYCi361_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Processes This compound This compound MYC_MAX MYC/MAX Heterodimer This compound->MYC_MAX Disrupts MYC_pT58 MYC Phosphorylation (Threonine-58) This compound->MYC_pT58 Enhances Gene_Expression MYC-Driven Gene Expression MYC_MAX->Gene_Expression Promotes Proteasome Proteasomal Degradation MYC_pT58->Proteasome Leads to Proteasome->MYC_MAX Degrades MYC Tumor_Growth Tumor Growth Gene_Expression->Tumor_Growth Drives

Caption: this compound mechanism of action signaling pathway.

Experimental_Workflow_Solubility start Start: Determine This compound Solubility stock_prep Prepare High-Concentration Stock in DMSO start->stock_prep serial_dilution Serial Dilution of Stock in DMSO stock_prep->serial_dilution dilute_aqueous Dilute into Aqueous Buffer (e.g., PBS) serial_dilution->dilute_aqueous incubate Incubate at Room Temperature dilute_aqueous->incubate observe Visual Inspection for Precipitation incubate->observe hplc Quantify Soluble Fraction by HPLC (Optional) observe->hplc end End: Determine Kinetic Solubility hplc->end

Caption: Experimental workflow for kinetic solubility assessment.

Logical_Relationship_Troubleshooting issue Issue: Precipitation in Aqueous Buffer cause1 Potential Cause: Exceeded Solubility Limit issue->cause1 cause2 Potential Cause: Poor Compound Dispersal issue->cause2 cause3 Potential Cause: Inappropriate Solvent System issue->cause3 solution1 Solution: Decrease Final Concentration cause1->solution1 solution2 Solution: Use Sonication cause2->solution2 solution3 Solution: Use Co-solvents (e.g., for in vivo) cause3->solution3

References

Off-target effects of MYCi361 in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of the MYC inhibitor, MYCi361, in cancer research.

Frequently Asked Questions (FAQs)

General Information

  • What is this compound and what is its mechanism of action? this compound is a small molecule inhibitor of the MYC oncoprotein.[1][2] Its primary mechanism of action involves directly binding to MYC, which disrupts the formation of the MYC/MAX heterodimer.[3][4] This disruption prevents MYC from binding to DNA and activating the transcription of its target genes. Additionally, this compound promotes the degradation of the MYC protein by enhancing its phosphorylation at the threonine-58 residue, which marks it for proteasomal degradation.[3][4]

  • What are the known on-target effects of this compound in cancer cells? By inhibiting MYC, this compound has been shown to suppress the proliferation of various MYC-dependent cancer cell lines and inhibit tumor growth in vivo.[4][5][6][7] It can also modulate the tumor microenvironment by increasing the infiltration of immune cells and upregulating the expression of PD-L1 on tumor cells, suggesting a potential synergy with immunotherapy.[1][4]

Off-Target Effects and Toxicity

  • What are the known off-target effects and toxicity associated with this compound? In vivo studies have indicated that this compound has a narrow therapeutic index and can cause toxicity.[3][5][6][7] This toxicity is believed to be due to off-target effects. While a kinome screen against 468 kinases was negative, suggesting the off-target effects are not due to direct kinase inhibition, the specific off-target proteins or pathways responsible for the toxicity have not been fully elucidated.[4]

  • How does this compound compare to its analog, MYCi975, in terms of off-target effects? The analog MYCi975 is significantly better tolerated in vivo than this compound.[3] This difference in tolerability is thought to be related to their differential effects on gene expression. RNA sequencing data has shown that this compound alters the expression of a larger number of genes compared to MYCi975, suggesting that this compound has a broader range of off-target transcriptional effects.[3][4] Specifically, some genes involved in the metabolism of small molecules and ER stress were uniquely induced by MYCi975, which may contribute to its improved tolerability.[3]

  • Is there a list of known off-target proteins for this compound? Currently, a definitive list of specific off-target proteins for this compound is not publicly available. An unbiased mass spectrometry analysis was performed on proteins that bound to biotinylated versions of both this compound and MYCi975. This study identified 135 common protein binders; however, the sensitivity of the assay was not sufficient to detect MYC itself, and the study did not report on proteins that bind exclusively to this compound.[4]

Experimental Considerations

  • What is the recommended solvent and storage condition for this compound? this compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years or as a solution in a suitable solvent at -80°C for up to one year.[2]

  • Are there any known stability issues with this compound in experimental conditions? Like many small molecules, the stability of this compound in cell culture media over long incubation periods should be considered. It is advisable to prepare fresh dilutions from a frozen stock for each experiment to ensure consistent activity.

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Issue Possible Cause Troubleshooting Steps
No thermal shift observed 1. Suboptimal compound concentration. 2. Insufficient incubation time. 3. Incorrect temperature range for heat denaturation. 4. Low target protein expression.1. Perform a dose-response experiment to determine the optimal concentration of this compound. 2. Optimize the incubation time to ensure adequate cell penetration and target binding. 3. Test a broader range of temperatures to accurately determine the melting curve of MYC with and without this compound. 4. Use a cell line with high endogenous MYC expression or an overexpression system.
High variability between replicates 1. Uneven heating of samples. 2. Inconsistent cell lysis. 3. Pipetting errors.1. Use a thermal cycler with a heated lid to ensure uniform temperature distribution. 2. Ensure complete and consistent cell lysis across all samples. 3. Use calibrated pipettes and ensure accurate and consistent sample handling.
"Smearing" or degradation of MYC protein on Western blot 1. Protease activity during sample preparation. 2. Overheating of samples.1. Add protease inhibitors to the lysis buffer. Keep samples on ice throughout the procedure. 2. Ensure the heating step is performed for the optimized duration and at the correct temperature.

Co-Immunoprecipitation (Co-IP) for MYC-MAX Interaction

Issue Possible Cause Troubleshooting Steps
No disruption of MYC-MAX interaction observed 1. Insufficient this compound concentration or incubation time. 2. Lysis buffer disrupting the inhibitor-protein interaction. 3. Inefficient immunoprecipitation of MYC.1. Optimize the concentration and incubation time of this compound. A concentration of 6 µM has been previously reported to disrupt the interaction.[4] 2. Use a milder lysis buffer that preserves protein-protein and protein-inhibitor interactions. 3. Ensure the anti-MYC antibody is validated for IP and use an adequate amount.
High background/non-specific binding 1. Insufficient washing of the beads. 2. Antibody cross-reactivity. 3. High concentration of lysate.1. Increase the number and stringency of washes. 2. Use a high-quality, specific antibody for MYC. Include an isotype control. 3. Optimize the amount of total protein in the lysate used for the IP.
Low yield of immunoprecipitated MYC 1. Low expression of MYC in the chosen cell line. 2. Inefficient cell lysis. 3. Inadequate antibody-bead conjugation.1. Use a cell line with high endogenous MYC expression. 2. Ensure complete cell lysis to release the nuclear MYC protein. 3. Optimize the antibody-bead conjugation protocol.

Annexin V/PI Apoptosis Assay

Issue Possible Cause Troubleshooting Steps
High percentage of necrotic cells (Annexin V+/PI+) even at low this compound concentrations 1. This compound-induced necrosis at high concentrations or in sensitive cell lines. 2. Harsh cell handling during the assay.1. Perform a dose-response and time-course experiment to identify conditions that induce apoptosis without significant necrosis. 2. Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane.
Inconsistent results between experiments 1. Variation in cell confluence or health. 2. Inconsistent this compound treatment duration or concentration. 3. Issues with Annexin V binding buffer.1. Use cells at a consistent, sub-confluent density and ensure they are healthy before treatment. 2. Prepare fresh dilutions of this compound for each experiment and apply them for a consistent duration. 3. Ensure the binding buffer contains an adequate concentration of calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.
High background fluorescence 1. Autofluorescence of the cells or compound. 2. Spectral overlap between fluorophores.1. Include an unstained cell control to assess autofluorescence. If this compound is fluorescent, consider alternative apoptosis assays. 2. Use appropriate compensation settings on the flow cytometer.

Data Presentation

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MycCaPProstate Cancer2.9
LNCaPProstate Cancer1.4
PC3Prostate Cancer1.6
MV4-11Leukemia2.6
HL-60Lymphoma5.0
P493-6Lymphoma2.1
SK-N-B2Neuroblastoma4.9
Data compiled from MedchemExpress.[5]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

  • Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the optimized incubation time.

  • Harvesting: After treatment, wash the cells with PBS and harvest them by scraping or trypsinization. Centrifuge the cell suspension and wash the cell pellet with PBS.

  • Heat Shock: Resuspend the cell pellet in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the levels of soluble MYC protein by Western blotting using a specific anti-MYC antibody.

Co-Immunoprecipitation (Co-IP) Protocol for MYC-MAX Interaction

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Harvest the cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

  • Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an anti-MYC antibody overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against MYC and MAX.

Annexin V/PI Apoptosis Assay Protocol

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time period. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cells and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Use appropriate controls (unstained cells, single-stained cells) for setting up the instrument and for compensation.

Visualizations

MYCi361_Signaling_Pathway cluster_2 Nucleus MYC MYC MYC_MAX MYC/MAX Heterodimer MYC->MYC_MAX + MAX MAX MAX MAX->MYC_MAX E_Box E-Box (DNA) MYC_MAX->E_Box Binds Transcription Target Gene Transcription E_Box->Transcription Activates Proliferation Cell Proliferation, Growth, etc. Transcription->Proliferation GSK3b GSK3β GSK3b->MYC Phosphorylates (T58) Proteasome Proteasome MYC_pT58 pT58-MYC MYC_pT58->Proteasome Degradation This compound This compound This compound->MYC Binds to MYC This compound->MYC_MAX Disrupts Dimerization This compound->GSK3b Enhances Phosphorylation Experimental_Workflow cluster_0 Experimental Design cluster_1 Assays cluster_2 Data Analysis start Start: Cancer Cell Line treatment Treatment: This compound or Vehicle start->treatment cetsa CETSA: Target Engagement treatment->cetsa coip Co-IP: MYC-MAX Disruption treatment->coip annexin Annexin V/PI: Apoptosis treatment->annexin wb Western Blot cetsa->wb coip->wb fc Flow Cytometry annexin->fc analysis Results: On-target & Off-target Effects wb->analysis fc->analysis

References

Technical Support Center: Troubleshooting MYCi361 Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with the MYC inhibitor, MYCi361, in animal studies. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the MYC protein, a transcription factor frequently dysregulated in cancer. It functions by directly binding to MYC, which disrupts the formation of the MYC/MAX heterodimer.[1][2] This disruption impairs MYC-driven gene expression. Furthermore, this compound enhances the phosphorylation of MYC on threonine-58, which flags the MYC protein for proteasome-mediated degradation.[1][2]

Q2: What are the known toxicities of this compound in animal studies?

The primary toxicities observed with this compound in mice are suppression of the splenic white pulp and hepatocyte hypertrophy.[1] Due to these toxicities, this compound is described as having a narrow therapeutic index.[1][3] An improved analog, MYCi975, has been developed and is reported to have better tolerability in vivo.[3][4][5][6]

Q3: What is the maximum tolerated dose (MTD) of this compound in mice?

Acute toxicity studies in mice have indicated a maximum tolerated dose (MTD) of 240 mg/kg/day when administered orally (p.o.).[1]

Troubleshooting Guide

Q4: My animals are showing signs of distress (e.g., weight loss, lethargy, ruffled fur) after this compound administration. What should I do?

These are common clinical signs of toxicity in mice and should be taken seriously.[7]

  • Immediate Action:

    • Record the clinical signs and measure the animal's body weight. A body weight loss of 5% can be a strong predictor of pathological findings.[7]

    • Consider temporarily halting the administration of this compound.

    • Provide supportive care, which may include supplemental hydration and nutrition. Dexamethasone has been shown to reduce chemotherapy-induced weight loss in mice.[8][9][10]

  • Follow-up Actions:

    • Monitor the animals closely for the next 24-48 hours.

    • If the signs of distress worsen or do not resolve, consider euthanasia to prevent unnecessary suffering.

    • If the animals recover, you may need to adjust the dose or dosing schedule for future experiments.

Q5: I suspect this compound is causing hepatotoxicity in my study. How can I confirm and monitor this?

Hepatocyte hypertrophy is a known toxicity of this compound.[1] To confirm and monitor hepatotoxicity, a multi-pronged approach is recommended:

  • Clinical Monitoring: Observe the animals for signs of liver injury, which can be non-specific and include lethargy, weight loss, and changes in urine or feces color.

  • Serum Biomarkers: Collect blood samples to analyze serum levels of liver enzymes. Key biomarkers for hepatotoxicity include:

    • Alanine aminotransferase (ALT): A sensitive marker for hepatocyte damage.[1][11][12]

    • Aspartate aminotransferase (AST): Another indicator of liver cell injury.[1][11][12]

    • Alkaline phosphatase (ALP) and total bilirubin (B190676) can also be informative.[12][13]

    • Newer biomarkers like glutamate (B1630785) dehydrogenase (GLDH) and microRNAs (e.g., miR-122) are also being explored for their specificity to liver injury.[13][14]

  • Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, collect the liver for histopathological analysis. Hematoxylin (B73222) and eosin (B541160) (H&E) staining can reveal hepatocyte hypertrophy, necrosis, and other signs of liver damage.[9]

Q6: I am observing changes in spleen size or suspect immunosuppression. How should I investigate this?

Suppression of the splenic white pulp is a reported toxicity of this compound.[1] This can be indicative of immunosuppression.

  • Gross Examination: At necropsy, visually inspect the spleen for any changes in size or appearance.

  • Hematology: Collect blood for a complete blood count (CBC) to assess for changes in white blood cell populations (e.g., lymphocytes, neutrophils). Drug-induced immunosuppression can lead to a reduction in these cell types.[15]

  • Histopathology: Perform H&E staining on spleen sections to examine the architecture of the white and red pulp. Look for depletion of lymphoid follicles in the white pulp.

  • Flow Cytometry: For a more detailed analysis, splenocytes can be isolated and analyzed by flow cytometry to quantify different immune cell populations.

Q7: How can I reduce the toxicity of this compound in my animal studies?

Given its narrow therapeutic index, careful planning is crucial to minimize toxicity.

  • Dose Optimization: Consider conducting a dose-range finding study to determine the MTD in your specific animal model and strain. In some published studies, a sub-optimal dosing regimen was chosen to avoid toxicity while still allowing for the assessment of synergy with other treatments.[1]

  • Dosing Schedule: Instead of a continuous daily dosing schedule, consider intermittent dosing (e.g., 3 consecutive days a week).[1]

  • Supportive Care: As mentioned previously, providing supportive care can help mitigate some of the side effects.[8][9][10]

  • Formulation: Ensure the formulation is properly prepared and administered to minimize variability. A commonly used formulation for in vivo efficacy studies is PBS with 10% DMSO and 20% TWEEN80.[1]

Data Presentation

Table 1: In Vivo Pharmacokinetics of this compound in Mice

ParameterAdministration RouteDose (mg/kg)ValueUnit
Plasma Half-lifeIntraperitoneal (i.p.)5044hr
Oral (p.o.)5020hr
CmaxIntraperitoneal (i.p.)5027200 (46)ng/ml (µM)
Oral (p.o.)5013867 (23)ng/ml (µM)
Plasma Concentration at 24hIntraperitoneal (i.p.)5012733 (21)ng/ml (µM)
Oral (p.o.)505283 (9)ng/ml (µM)
Data from Han et al., 2019.[1]

Table 2: Reported Dosing Regimens for this compound in Mice

Dosing RegimenAnimal ModelPurposeReference
50 mg/kg twice daily for 2 days, then 70 mg/kg/day for 9 days (i.p.)MycCaP allografts in FVB miceEfficacy study[1][3]
55 mg/kg/day, 3 consecutive days a week for 2 weeksHuman prostate cancer PDXEfficacy study[1]
50 mg/kg/day for 2 days, followed by anti-PD1 for 2 days (4 cycles)MycCaP allografts in FVB miceCombination therapy to avoid toxicity[1]
30 to 50 mg/kg/day for 3 days (low dose) and 100 to 200 mg/kg/day for 3 days (high dose) as tolerated (i.p.)AllograftsRapid screening[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol is based on the formulation used in Han et al., 2019.[1]

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • TWEEN® 80

    • Phosphate-buffered saline (PBS), sterile

    • Sterile microcentrifuge tubes and syringes

  • Procedure:

    • Prepare a stock solution of this compound in DMSO. For example, to make a 50 mg/mL stock, dissolve 50 mg of this compound in 1 mL of DMSO. Gentle warming and vortexing may be required to fully dissolve the compound.

    • For the final injection solution, first calculate the required volume of each component based on the desired final concentration of this compound and the final injection volume per animal. The final formulation should contain 10% DMSO and 20% TWEEN® 80 in PBS.

    • In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.

    • Add the required volume of TWEEN® 80.

    • Add the required volume of sterile PBS to reach the final desired volume.

    • Vortex the solution thoroughly to ensure it is a homogenous suspension.

    • Administer the solution to the animals via intraperitoneal injection immediately after preparation.

Protocol 2: Hematoxylin and Eosin (H&E) Staining of Mouse Liver and Spleen

This is a general protocol for H&E staining of paraffin-embedded tissue sections.[16][17][18][19][20]

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5-10 minutes each.

    • Transfer slides through two changes of 100% ethanol (B145695) for 3-5 minutes each.

    • Transfer slides through two changes of 95% ethanol for 3-5 minutes each.

    • Rinse slides in running tap water for 5 minutes.

  • Staining:

    • Immerse slides in Harris Hematoxylin solution for 5-10 minutes.

    • Rinse slides in running tap water until the water runs clear.

    • Differentiate in 0.3% acid alcohol with quick dips (1-3 seconds).

    • Rinse slides in running tap water.

    • "Blue" the sections in Scott's tap water substitute or a similar bluing agent for 30-60 seconds.

    • Rinse slides in running tap water.

    • Counterstain with Eosin-Phloxine solution for 30-60 seconds.

  • Dehydration and Mounting:

    • Dehydrate the sections through two changes of 95% ethanol for 2 minutes each.

    • Dehydrate through two changes of 100% ethanol for 2 minutes each.

    • Clear in two changes of xylene for 5 minutes each.

    • Mount a coverslip on the slide using a permanent mounting medium.

Mandatory Visualization

MYCi361_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Signal Growth Factor Signal Kinase_Cascade Kinase Cascade (e.g., ERK, CDK) Growth_Factor_Signal->Kinase_Cascade MYC MYC Kinase_Cascade->MYC pS62 MYC_MAX_Dimer MYC-MAX Heterodimer E_Box E-Box DNA MYC_MAX_Dimer->E_Box MYC->MYC_MAX_Dimer MAX MAX MAX->MYC_MAX_Dimer Target_Gene_Expression Target Gene Expression E_Box->Target_Gene_Expression GSK3b GSK-3β GSK3b->MYC pT58 MYC_pT58 MYC-pT58 Proteasome Proteasome MYC_pT58->Proteasome Degradation MYC Degradation Proteasome->Degradation This compound This compound This compound->MYC_MAX_Dimer Disrupts This compound->GSK3b Enhances

Caption: this compound Signaling Pathway.

Troubleshooting_Workflow Start Toxicity Observed (e.g., weight loss, lethargy) Record_and_Assess Record Clinical Signs Assess Severity Start->Record_and_Assess Stop_Dosing Temporarily Halt This compound Administration Record_and_Assess->Stop_Dosing Supportive_Care Provide Supportive Care (Hydration, Nutrition) Stop_Dosing->Supportive_Care Monitor_24_48h Monitor Animal for 24-48h Supportive_Care->Monitor_24_48h Improved Condition Improves? Monitor_24_48h->Improved Worsened Condition Worsens or No Improvement Improved->Worsened No Restart_Dosing Restart with Modified Protocol (Lower Dose/Altered Schedule) Improved->Restart_Dosing Yes Euthanize Consider Euthanasia and Necropsy Worsened->Euthanize Investigate_Cause Investigate Specific Toxicity Euthanize->Investigate_Cause Analyze_Data Analyze Data and Refine Protocol Restart_Dosing->Analyze_Data Hepatotoxicity Suspected Hepatotoxicity Investigate_Cause->Hepatotoxicity Splenotoxicity Suspected Splenotoxicity Investigate_Cause->Splenotoxicity Serum_Biomarkers Collect Blood for Serum Biomarkers (ALT, AST) Hepatotoxicity->Serum_Biomarkers CBC Collect Blood for Complete Blood Count (CBC) Splenotoxicity->CBC Histopathology_Liver Perform Liver Histopathology (H&E) Serum_Biomarkers->Histopathology_Liver Histopathology_Spleen Perform Spleen Histopathology (H&E) CBC->Histopathology_Spleen Histopathology_Liver->Analyze_Data Histopathology_Spleen->Analyze_Data

Caption: Troubleshooting Workflow for this compound Toxicity.

References

Navigating the Challenges of MYCi361: A Technical Support Guide for Enhanced In Vivo Tolerability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the in vivo tolerability of the MYC inhibitor, MYCi361. The following information, presented in a question-and-answer format, addresses common issues and offers strategic guidance for successful preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that directly targets the MYC oncoprotein.[1][2][3] It functions by engaging MYC within the cell, leading to the disruption of the MYC/MAX heterodimer.[1][2][4] This disruption impairs MYC-driven gene expression.[1][2] Furthermore, this compound enhances the phosphorylation of MYC on threonine-58, which subsequently promotes its degradation through the proteasome pathway.[2][4][5]

Q2: What are the known in vivo tolerability issues with this compound?

A2: Preclinical studies have indicated that this compound has a narrow therapeutic index, suggesting a small window between the dose required for therapeutic efficacy and the dose that causes toxicity.[2][4][6][7][8] An improved analog, MYCi975, was developed to address this limitation and has demonstrated better tolerability in vivo.[2][4][5][6][7][8]

Q3: What are the potential signs of this compound-related toxicity in animal models?

A3: While specific toxicity details for this compound are not extensively published, general signs of toxicity in rodent models for anti-cancer agents can include weight loss, lethargy, ruffled fur, and changes in behavior. For MYC inhibitors, toxicities may arise in highly proliferative normal tissues like the bone marrow and gastrointestinal tract.[9] Researchers should implement a comprehensive monitoring plan that includes regular body weight measurements, clinical observations, and, if necessary, hematological and histopathological analyses.

Q4: Are there alternative MYC inhibitors with better-reported tolerability?

A4: Yes, MYCi975 is a close analog of this compound that was specifically developed to have an improved therapeutic index and better in vivo tolerability.[2][4][5][7][8] Studies have shown that MYCi975 is well-tolerated at doses where it demonstrates anti-tumor efficacy.[5]

Troubleshooting Guide: In Vivo Experiments with this compound

Problem 1: Observed significant weight loss or other signs of toxicity in the treatment group.

Solution:

  • Dose Reduction: The most immediate strategy is to lower the dose of this compound. The goal is to find a dose that maintains anti-tumor activity while minimizing toxicity.[10][11][12]

  • Modified Dosing Schedule: Instead of daily administration, consider intermittent dosing schedules. For example, a regimen of 2 days on, 2 days off may allow for recovery of normal tissues and improve overall tolerability. A suboptimal dosing of 50 mg/kg/day for 2 days, followed by anti-PD1 treatment, was chosen in one study to avoid toxicity.[2]

  • Formulation Optimization: The solubility and delivery of this compound can impact its pharmacokinetic profile and tolerability.[13][14] Exploring different vehicle formulations may improve its absorption and reduce local irritation or systemic toxicity.[15]

Problem 2: Lack of significant anti-tumor efficacy at a well-tolerated dose.

Solution:

  • Combination Therapy: this compound has been shown to increase tumor immune cell infiltration and upregulate PD-L1 on tumors, sensitizing them to anti-PD1 immunotherapy.[1][2][6] Combining a tolerable dose of this compound with an immune checkpoint inhibitor like anti-PD1 could enhance the therapeutic effect without increasing toxicity.[2]

  • Confirmation of Target Engagement: It is crucial to verify that this compound is reaching the tumor and engaging its target at the administered dose. This can be assessed by measuring the phosphorylation of MYC at threonine-58 (pT58) in tumor samples, which is a pharmacodynamic marker of this compound activity.[2][5]

Quantitative Data Summary

ParameterThis compoundMYCi975Reference
Binding Affinity (Kd) 3.2 µMNot specified[1][6]
In Vivo Dosing (mice) 50-100 mg/kg/dayUp to 100 mg/kg (oral)[2][5][6]
Reported Tolerability Narrow therapeutic indexImproved tolerability[2][4][5][6][7][8]
Plasma Half-life (mice) i.p.: 44 h, p.o.: 20 hVaries (7-12 h depending on dose)[6][16]
Maximum Plasma Conc. (Cmax) i.p.: 46 µM, p.o.: 23 µMNot specified[6]

Key Experimental Protocols

In Vivo Tolerability and Efficacy Study

  • Animal Model: Utilize appropriate tumor-bearing mouse models (e.g., syngeneic or xenograft).

  • Compound Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal or oral).

  • Dosing Regimen: Administer this compound at various doses and schedules to different cohorts of animals. A starting point could be the previously reported efficacious doses (e.g., 70-100 mg/kg/day), with lower dose arms to assess the tolerability threshold.[6]

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Perform daily clinical observations for signs of toxicity.

    • At the study endpoint, collect tumors for pharmacodynamic analysis (e.g., Western blot for pMYC T58) and major organs for histopathological evaluation.

  • Data Analysis: Compare tumor growth inhibition and tolerability parameters (e.g., body weight change) across different treatment groups.

Immunogenic Cell Death Assay

  • Cell Culture: Plate cancer cells (e.g., MycCaP) at an appropriate density.

  • Treatment: Treat cells with this compound (e.g., 4 µM for 72 hours).[1]

  • Supernatant Collection: Collect the cell culture supernatant to measure secreted factors.

  • ATP and HMGB1 Quantification: Quantify the levels of secreted ATP and High Mobility Group Box 1 (HMGB1) as markers of immunogenic cell death.[1]

  • Calreticulin (B1178941) Staining: Stain the treated cells for surface calreticulin expression and analyze by flow cytometry.[1]

Visualizations

MYCi361_Mechanism_of_Action cluster_0 Cell MYC_MAX MYC-MAX Heterodimer EBox E-Box DNA MYC_MAX->EBox Binds DNA MYC MYC MYC->MYC_MAX pT58_MYC pT58-MYC MYC->pT58_MYC Enhances T58 Phosphorylation MAX MAX MAX->MYC_MAX This compound This compound This compound->MYC_MAX Disrupts Dimerization This compound->MYC Binds to MYC Proteasome Proteasome pT58_MYC->Proteasome Recognized by E3 Ligase Degradation MYC Degradation Proteasome->Degradation Transcription Target Gene Transcription EBox->Transcription

Caption: Mechanism of action of this compound.

Tolerability_Troubleshooting_Workflow start Start In Vivo Experiment observe_toxicity Observe Signs of Toxicity? start->observe_toxicity reduce_dose Reduce Dose observe_toxicity->reduce_dose Yes assess_efficacy Assess Anti-Tumor Efficacy observe_toxicity->assess_efficacy No reduce_dose->assess_efficacy modify_schedule Modify Dosing Schedule modify_schedule->assess_efficacy optimize_formulation Optimize Formulation optimize_formulation->assess_efficacy efficacy_achieved Efficacy Achieved with Tolerability assess_efficacy->efficacy_achieved Yes consider_combo Consider Combination Therapy assess_efficacy->consider_combo No confirm_target Confirm Target Engagement consider_combo->confirm_target confirm_target->efficacy_achieved

Caption: Troubleshooting workflow for this compound in vivo studies.

References

Managing potential resistance mechanisms to MYCi361

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MYCi361, a potent MYC inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during experimentation, with a focus on managing potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that directly targets the MYC oncoprotein. Its mechanism involves several key steps:

  • Direct Binding: this compound binds to MYC, disrupting its ability to form a heterodimer with its partner protein, MAX.[1][2][3]

  • Inhibition of Transcription: By preventing the formation of the MYC-MAX complex, this compound impairs the transcription of MYC target genes that are crucial for cell proliferation and survival.[1][2][3]

  • Induced Degradation: this compound enhances the phosphorylation of MYC at threonine-58 (T58), which marks the MYC protein for degradation by the proteasome.[1][4][5]

MYCi361_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound MYC MYC MAX MAX MYC_MAX MYC-MAX Dimer Target_Genes Target Gene Transcription Proliferation Cell Proliferation GSK3b GSK-3β pT58_MYC pT58-MYC Proteasome Proteasome Degradation MYC Degradation

Q2: What is the binding affinity of this compound for MYC?

A2: this compound binds to MYC with a dissociation constant (Kd) of 3.2 μM.[1][2][3]

Q3: In which cancer cell lines has this compound shown activity?

A3: this compound has demonstrated low-micromolar IC50 values in a variety of MYC-dependent cancer cell lines.[6][7]

Cell LineCancer TypeIC50 (μM)
MycCaPProstate Cancer2.9
LNCaPProstate Cancer1.4
PC3Prostate Cancer1.6
MV4-11Leukemia2.6
HL-60Lymphoma5.0
P493-6Lymphoma2.1
SK-N-B2Neuroblastoma4.9

Q4: How does this compound affect the tumor microenvironment?

A4: this compound has been shown to modulate the tumor immune microenvironment. It increases the infiltration of immune cells into the tumor and upregulates the expression of PD-L1 on tumor cells. This provides a rationale for combining this compound with immune checkpoint inhibitors, such as anti-PD-1 therapy.[1][4][5]

Q5: Are there improved analogs of this compound available?

A5: Yes, an analog called MYCi975 has been developed. It has a better tolerability and a wider therapeutic index compared to this compound.[8][9][10]

Troubleshooting Guide: Managing Potential Resistance

This guide addresses potential resistance mechanisms to this compound and provides experimental approaches to investigate and overcome them.

Issue 1: Decreased Sensitivity to this compound Over Time

Potential Cause: Acquired resistance through on-target or off-target mechanisms.

Troubleshooting Steps:

  • Confirm Target Engagement:

    • Hypothesis: The drug may no longer be effectively binding to MYC.

    • Experiment: Perform a Cellular Thermal Shift Assay (CETSA) to verify target engagement in resistant cells compared to sensitive parental cells. A lack of thermal stabilization of MYC in the presence of this compound in resistant cells would suggest an on-target resistance mechanism.

  • Sequence the MYC Gene:

    • Hypothesis: Mutations in the MYC protein may prevent this compound binding.

    • Experiment: Isolate genomic DNA from resistant clones and sequence the MYC gene to identify potential mutations in the drug-binding site.

  • Investigate Bypass Pathways:

    • Hypothesis: Cancer cells may have activated alternative signaling pathways to compensate for MYC inhibition.[2][9]

    • Experiment:

      • Phospho-proteomics/Kinome Profiling: Compare the phosphorylation status of key signaling proteins in sensitive and resistant cells to identify upregulated pathways.

      • RNA-seq: Analyze global gene expression changes to identify upregulated oncogenic pathways.

      • Functional Screens: Use siRNA or CRISPR libraries to identify genes whose knockdown re-sensitizes resistant cells to this compound.

Resistance_Investigation_Workflow Start Decreased Sensitivity to this compound Observed CETSA Perform CETSA Start->CETSA Target_Engaged Target Engagement Confirmed? CETSA->Target_Engaged Sequence_MYC Sequence MYC Gene Target_Engaged->Sequence_MYC Yes On_Target_Resistance On-Target Resistance (Altered Binding) Target_Engaged->On_Target_Resistance No Mutation_Found Mutation in Binding Site? Sequence_MYC->Mutation_Found Mutation_Found->On_Target_Resistance Yes No_Mutation No Mutation Mutation_Found->No_Mutation No Investigate_Bypass Investigate Bypass Pathways (Phospho-proteomics, RNA-seq) Bypass_Identified Bypass Pathway Identified? Investigate_Bypass->Bypass_Identified Off_Target_Resistance Off-Target Resistance (Bypass Activation) Bypass_Identified->Off_Target_Resistance Yes No_Bypass No Obvious Bypass Bypass_Identified->No_Bypass No Combination_Therapy Consider Combination Therapy Off_Target_Resistance->Combination_Therapy No_Mutation->Investigate_Bypass Other_Mechanisms Investigate Other Mechanisms (Drug Efflux, etc.) No_Bypass->Other_Mechanisms

Issue 2: Intrinsic Resistance in a New Cell Line

Potential Cause: The cell line may have pre-existing characteristics that confer resistance to this compound.

Troubleshooting Steps:

  • Confirm MYC Dependency:

    • Hypothesis: The cell line may not be dependent on MYC for its proliferation and survival.

    • Experiment: Use siRNA or shRNA to knock down MYC expression. If the cells show no significant decrease in viability, they are likely MYC-independent.

  • Assess Expression of MYC Family Members:

    • Hypothesis: The cell line may express high levels of other MYC family members (e.g., MYCN, MYCL) that can compensate for c-MYC inhibition.[8]

    • Experiment: Perform Western blotting or qPCR to determine the expression levels of c-MYC, MYCN, and MYCL.

  • Evaluate the MYC Degradation Machinery:

    • Hypothesis: The cell line may have alterations in the proteins involved in MYC degradation, such as GSK-3β or components of the proteasome.

    • Experiment:

      • Western Blot: Check the expression levels of key proteins in the ubiquitin-proteasome pathway.

      • Functional Assays: Use proteasome inhibitors (e.g., MG132) in combination with this compound to see if this restores sensitivity, which would indicate a defect in the degradation machinery.

Intrinsic_Resistance_Factors cluster_0 Potential Intrinsic Resistance Mechanisms cluster_1 Experimental Investigation MYC_Ind MYC Independence siRNA_MYC siRNA/shRNA for MYC MYC_Ind->siRNA_MYC MYC_Family Compensatory MYC Family Members (MYCN, MYCL) WB_qPCR Western Blot / qPCR for MYC, MYCN, MYCL MYC_Family->WB_qPCR Degradation_Defect Defective MYC Degradation Pathway Proteasome_Inhibitor Proteasome Inhibitor (e.g., MG132) + this compound Degradation_Defect->Proteasome_Inhibitor

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if this compound is binding to and stabilizing the MYC protein within the cell.

Materials:

  • Sensitive and resistant cell lines

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibody against MYC

  • Secondary antibody

  • Western blot reagents and equipment

  • Thermocycler

Procedure:

  • Cell Treatment: Treat both sensitive and resistant cells with this compound or DMSO for a specified time (e.g., 1-4 hours).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute incubation at room temperature. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blotting:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using an anti-MYC antibody.

  • Data Analysis:

    • Quantify the band intensities for MYC at each temperature.

    • Normalize the intensity to the unheated control.

    • Plot the normalized intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol assesses the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • This compound

  • DMSO

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (medium only).

    • Normalize the data to the vehicle control.

    • Plot the normalized viability versus the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

References

Addressing variability in experimental results with MYCi361

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when using the MYC inhibitor, MYCi361.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing high levels of cytotoxicity and inconsistent results in my cell culture experiments with this compound. What could be the cause?

A1: Variability in cytotoxicity can stem from several factors. This compound is known to have a narrow therapeutic index, and an improved analog, MYCi975, has been developed for better tolerability.[1][2][3] High concentrations or prolonged exposure can lead to off-target effects and excessive cell death, masking the specific effects of MYC inhibition.

Troubleshooting Steps:

  • Optimize Concentration and Incubation Time: Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Start with a low micromolar range (e.g., 1-10 µM) and a shorter incubation time (e.g., 24-48 hours).[1][4]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.[1][4] Ensure the chosen cell line is appropriate for your experimental goals and consider titrating the concentration accordingly.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding cytotoxic levels (typically <0.5%). Prepare a vehicle-only control to assess the impact of the solvent on your cells.

  • Consider MYCi975: If toxicity and a narrow therapeutic window continue to be a concern, consider using the analog MYCi975, which has demonstrated improved tolerability in vivo.[2][3]

Q2: My in vivo experiments with this compound are showing significant toxicity and weight loss in the animal models. How can I mitigate this?

A2: In vivo toxicity is a known challenge with this compound.[4][5] Careful dose selection and monitoring are crucial for successful experiments.

Troubleshooting Steps:

  • Dose Adjustment: The reported efficacious doses in mice range from 50-55 mg/kg.[6] However, it's critical to perform a maximum tolerated dose (MTD) study in your specific animal model to determine the optimal dose that balances efficacy and toxicity.

  • Formulation and Administration: Ensure proper formulation of this compound for in vivo use. Inadequate solubility can lead to precipitation and inconsistent dosing. Refer to the supplier's instructions for recommended formulation protocols.[6] The route of administration (e.g., intraperitoneal vs. oral gavage) can also impact tolerability and pharmacokinetics.[1]

  • Monitor Animal Health: Closely monitor the animals for signs of toxicity, including weight loss, changes in behavior, and other adverse effects. Adjust the dosing regimen or discontinue treatment if severe toxicity is observed.

  • Alternative Compound: As with in vitro studies, the use of MYCi975 should be considered for in vivo experiments due to its improved therapeutic index.[2][3]

Q3: I am not observing the expected disruption of the MYC-MAX interaction after treating my cells with this compound. What could be wrong?

A3: Failure to observe the disruption of the MYC-MAX heterodimer can be due to several experimental factors.

Troubleshooting Steps:

  • Compound Integrity: Ensure the this compound powder and stock solutions have been stored correctly to prevent degradation. This compound powder should be stored at -20°C for up to 3 years, while stock solutions in a solvent are stable for 1 year at -80°C or 1 month at -20°C.[6] Avoid repeated freeze-thaw cycles.

  • Cellular Uptake: Verify that this compound is effectively entering the cells. This can be indirectly assessed by measuring the downstream effects of MYC inhibition, such as a decrease in MYC protein levels.

  • Experimental Assay: The sensitivity of your assay for detecting MYC-MAX interaction is important. Co-immunoprecipitation (Co-IP) and proximity ligation assays (PLA) have been successfully used to demonstrate the disruption of this interaction by this compound.[4][7] Ensure your protocol is optimized for these techniques.

  • Treatment Conditions: The disruption of the MYC-MAX interaction can be transient. Optimize the treatment time and concentration. A concentration of 6 µM for 1 hour has been shown to be effective in PC3 cells.[7]

Quantitative Data Summary

ParameterValueCell Lines/ConditionsReference
Binding Affinity (Kd) 3.2 µMCell-free assay[6][7]
IC50 (Cell Viability) 1.4 - 5.0 µMMycCaP, LNCaP, PC3, MV4-11, HL-60, P493-6, SK-N-B2[1]
In Vivo Dosage 50-55 mg/kgMice (IP, Oral gavage)[6]
MYC Protein Half-life Reduction From 66 min to 28 minPC3 cells (with cycloheximide (B1669411) chase)

Experimental Protocols

1. General Cell Culture and Treatment with this compound

  • Cell Thawing and Culture:

    • Rapidly thaw the frozen vial of cells in a 37°C water bath.

    • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 3 minutes to pellet the cells.

    • Resuspend the cell pellet in fresh growth medium and seed into a culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]

  • This compound Treatment:

    • Prepare a stock solution of this compound in fresh, anhydrous DMSO (e.g., 10 mM).[6] Aliquot and store at -80°C.

    • On the day of the experiment, dilute the stock solution to the desired final concentration in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the cells for the desired period before proceeding with downstream analysis.

2. Co-Immunoprecipitation (Co-IP) to Assess MYC-MAX Interaction

  • Treat cells with this compound (e.g., 6 µM for 1 hour) or a vehicle control.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clear the cell lysates with protein A/G beads.

  • Incubate the pre-cleared lysates with an anti-MYC antibody overnight at 4°C.

  • Add protein A/G beads to pull down the antibody-protein complexes.

  • Wash the beads several times with lysis buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against both MYC and MAX. A decrease in the amount of MAX co-immunoprecipitated with MYC in the this compound-treated sample compared to the control indicates disruption of the interaction.

Visualizations

MYCi361_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus MYCi361_ext This compound MYCi361_int This compound MYCi361_ext->MYCi361_int Cellular uptake MYC_MAX MYC-MAX Heterodimer MYCi361_int->MYC_MAX Disrupts MYC MYC MYCi361_int->MYC Binds to Ebox E-box DNA MYC_MAX->Ebox Binds pT58_MYC pT58-MYC MYC->pT58_MYC Phosphorylation (Threonine-58) MAX MAX GSK3b GSK-3β GSK3b->MYC Proteasome Proteasome pT58_MYC->Proteasome Targeted by Degradation MYC Degradation Proteasome->Degradation Mediates Transcription Target Gene Transcription Ebox->Transcription Activates

Caption: this compound mechanism of action.

Experimental_Workflow_Troubleshooting cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Outcome Problem Inconsistent Results / High Cytotoxicity Check_Compound Verify this compound Storage & Handling Problem->Check_Compound Optimize_Dose Perform Dose-Response Curve (IC50) Problem->Optimize_Dose Check_Solvent Assess Vehicle Control Toxicity Problem->Check_Solvent Cell_Line Confirm Cell Line Sensitivity Problem->Cell_Line Consider_Analog Evaluate Use of MYCi975 Problem->Consider_Analog If toxicity persists Resolution Reproducible and Reliable Data Check_Compound->Resolution Optimize_Dose->Resolution Check_Solvent->Resolution Cell_Line->Resolution Consider_Analog->Resolution

Caption: Troubleshooting workflow for this compound experiments.

References

Best practices for long-term storage of MYCi361 compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of the MYCi361 compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound powder should be stored at -20°C for up to 3 years.[1] For shorter periods, storage at 4°C is acceptable for up to 2 years.[2] It is crucial to keep the compound in a tightly sealed container to protect it from moisture.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO.[3][4] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO.[3][5] For long-term storage, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months.[2][4] For short-term storage, -20°C is suitable for up to 1 month.[2][4]

Q3: Can I store this compound stock solutions at room temperature?

A3: It is not recommended to store this compound solutions at room temperature for extended periods. Elevated temperatures can accelerate the degradation of the compound. For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.

Q4: My this compound solution appears to have precipitated after thawing. What should I do?

A4: Precipitation can occur if the compound's solubility limit is exceeded upon cooling or if the solvent has absorbed moisture.[6] To redissolve the compound, you can warm the vial to no higher than 50°C and vortex or sonicate the solution.[1] If precipitation persists, it is recommended to prepare a fresh stock solution. To prevent this, ensure you are using anhydrous DMSO and consider preparing aliquots at a slightly lower concentration.

Q5: How does this compound exert its biological effect?

A5: this compound is a small molecule inhibitor of the MYC protein.[7] It functions by binding to MYC, which disrupts the formation of the MYC/MAX dimer.[7][8] This disruption impairs MYC-driven gene expression.[3] Furthermore, this compound enhances the phosphorylation of MYC on threonine-58, which leads to increased proteasome-mediated degradation of the MYC protein.[3][7][8]

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity of the compound.
  • Possible Cause: Degradation of the compound due to improper storage.

  • Troubleshooting Steps:

    • Verify the storage conditions and duration of both the solid compound and the stock solution.

    • If the storage guidelines have not been followed, prepare a fresh stock solution from a new vial of solid compound.

    • Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

    • When preparing working solutions, use fresh, high-quality solvents.

Issue 2: Precipitation of the compound upon dilution in aqueous media.
  • Possible Cause: The compound's low solubility in aqueous solutions.

  • Troubleshooting Steps:

    • When diluting from a DMSO stock, it is best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer or medium.[5]

    • Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid cytotoxicity.[2]

    • For in vivo preparations, co-solvents such as PEG300 and Tween80 can be used to improve solubility.[3] A suggested formulation involves adding the DMSO stock to PEG300, mixing, then adding Tween80, and finally adding ddH2O.[3] This mixed solution should be used immediately.[3]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationCitations
Solid (Powder)-20°CUp to 3 years[1]
4°CUp to 2 years[2]
Stock Solution (in DMSO)-80°CUp to 6 months[2][4]
-20°CUp to 1 month[2][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex the vial until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.

  • Aliquot the stock solution into single-use, tightly sealed vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Protocol for Assessing Compound Stability by HPLC

This is a general guideline for assessing the stability of a small molecule like this compound. Specific parameters may need to be optimized.

  • Preparation of Stability Samples:

    • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mM).

    • Dilute the stock solution to the desired final concentration in the matrix of interest (e.g., phosphate-buffered saline, cell culture medium).

    • Prepare multiple identical samples for analysis at different time points.

  • Storage Conditions:

    • Store the samples under various conditions to be tested (e.g., 4°C, room temperature, 37°C).

    • Protect samples from light if the compound is suspected to be light-sensitive.

  • Time Points:

    • Analyze samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • At each time point, inject a sample onto a suitable HPLC system equipped with a UV detector. A C18 column is a common starting point for small molecule analysis.

    • Use a mobile phase gradient (e.g., water and acetonitrile (B52724) with a small amount of formic acid) to elute the compound and any potential degradation products.

    • Monitor the elution profile at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Determine the peak area of the this compound peak at each time point.

    • Calculate the percentage of the remaining compound at each time point relative to the initial time point (T=0).

    • A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

Visualizations

MYCi361_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound MYC_MAX MYC/MAX Heterodimer This compound->MYC_MAX Disrupts MYC MYC Protein This compound->MYC Binds to Gene_Expression MYC-Driven Gene Expression MYC_MAX->Gene_Expression Activates MYC->MYC_MAX Proteasome Proteasome MYC->Proteasome Phosphorylation (Threonine-58) MAX MAX Protein MAX->MYC_MAX Degraded_MYC Degraded MYC Proteasome->Degraded_MYC Degrades

Caption: Mechanism of action of this compound.

Storage_Troubleshooting_Workflow Start Inconsistent Experimental Results? Check_Storage Verify Compound Storage (Temperature, Duration, Aliquoting) Start->Check_Storage Proper_Storage Storage Conditions Correct? Check_Storage->Proper_Storage Use_New_Vial Prepare Fresh Stock from New Solid Proper_Storage->Use_New_Vial No Check_Handling Review Solution Handling Procedures Proper_Storage->Check_Handling Yes Use_New_Vial->Check_Handling Precipitation Precipitation Observed? Check_Handling->Precipitation Redissolve Warm and Sonicate Precipitation->Redissolve Yes Proceed Proceed with Experiment Precipitation->Proceed No Redissolve->Proceed Reassess_Protocol Re-evaluate Dilution Protocol Redissolve->Reassess_Protocol If persists

References

Validation & Comparative

A Comparative Guide to Small Molecule MYC Inhibitors: MYCi361 vs. 10058-F4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The MYC family of transcription factors represents a class of high-value targets in oncology due to their frequent dysregulation in a wide range of human cancers. The development of small molecule inhibitors that directly target MYC has been a significant challenge. This guide provides an objective, data-driven comparison of two notable MYC inhibitors, MYCi361 and 10058-F4, to assist researchers in making informed decisions for their scientific investigations.

Executive Summary

This compound and 10058-F4 are both small molecules designed to inhibit the function of the MYC oncoprotein by disrupting its crucial interaction with its binding partner, MAX. However, they exhibit distinct mechanisms of action, binding sites, and pharmacokinetic profiles, which translate to differences in their biological activity and potential therapeutic utility. This compound not only disrupts the MYC-MAX dimerization but also promotes the degradation of the MYC protein. In contrast, 10058-F4 primarily acts by inhibiting the MYC-MAX interaction. Experimental data suggests that this compound possesses more favorable in vivo characteristics compared to 10058-F4, which has shown limitations due to rapid metabolism.

Data Presentation

Table 1: General Properties and Mechanism of Action
FeatureThis compound10058-F4
Primary Mechanism Disrupts MYC-MAX dimerization; promotes MYC protein degradation.[1][2]Inhibits c-Myc-Max interaction.[3]
Secondary Mechanism Enhances MYC phosphorylation on Threonine-58, leading to proteasomal degradation.[1][2]Induces cell cycle arrest and apoptosis.[3]
Binding Site on MYC Amino acids 366-381 (bHLH domain).[4]Amino acids 402-409 (bHLHZip domain).[4]
Binding Affinity (Kd) 3.2 μM.[2]Not explicitly found in the provided search results.
Table 2: In Vitro Efficacy - Comparative IC50 Values

The following table presents a compilation of half-maximal inhibitory concentration (IC50) values for this compound and 10058-F4 in various cancer cell lines. It is important to note that these values are collated from different studies and direct, side-by-side comparisons under identical experimental conditions are limited.

Cell LineCancer TypeThis compound IC50 (μM)10058-F4 IC50 (μM)
MycCaPProstate Cancer2.9[5]Not available
PC3Prostate Cancer1.6[5]Not available
LNCaPProstate Cancer1.4[5]Not available
MV4-11Leukemia2.6[5]Not available
HL-60Leukemia5.0[5]~49[6]
P493-6Lymphoma2.1[5]Not available
SK-N-BE(2)Neuroblastoma4.9[5]Not available
K562Chronic Myeloid LeukemiaNot available~200 (at 48h)[7]
SKOV3Ovarian CancerNot available4.4[8]
HeyOvarian CancerNot available3.2[8]
HepG2Hepatocellular CarcinomaNot availableMore sensitive than Hep3B[4]
Table 3: In Vivo Performance and Pharmacokinetics
FeatureThis compound10058-F4
In Vivo Efficacy Suppresses tumor growth in mice and enhances anti-PD1 immunotherapy.[1][2]Showed no significant inhibition of tumor growth in a prostate cancer xenograft model.[9][10] However, another study showed delayed tumor growth in a neuroblastoma model.[8]
Pharmacokinetics Demonstrates a narrow therapeutic index, but an improved analog (MYCi975) shows better tolerability.[1]Rapid metabolism and low concentration in tumors, with a terminal half-life of approximately 1 hour in mice.[9][10]

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of MYC inhibitors.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and 10058-F4 stock solutions (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and 10058-F4 in complete culture medium. The final DMSO concentration should be below 0.1%. Remove the medium and add 100 µL of the inhibitor dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Co-Immunoprecipitation (Co-IP) for MYC-MAX Interaction

Objective: To assess the disruption of the MYC-MAX protein-protein interaction by the inhibitors.

Materials:

  • Cancer cell line

  • This compound and 10058-F4

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-MAX antibody

  • Anti-MYC antibody

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blot apparatus

Procedure:

  • Cell Treatment and Lysis: Treat cells with desired concentrations of the inhibitors or vehicle control for 4-6 hours.[11] Harvest and lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-MAX antibody overnight at 4°C.[11]

    • Add protein A/G beads and incubate for another 2-4 hours.

    • Wash the beads several times with wash buffer.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-MYC antibody to detect co-immunoprecipitated MYC.[11]

    • Analyze the total input of MYC protein in the lysates as a control.

Quantitative Real-Time PCR (qPCR) for MYC Target Gene Expression

Objective: To quantify the effect of MYC inhibitors on the transcription of known MYC target genes.

Materials:

  • Treated and untreated cell samples

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for MYC target genes (e.g., CAD, ODC1, NOP56) and a housekeeping gene (e.g., ACTB).[12]

  • Real-Time PCR system

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from inhibitor-treated and control cells. Synthesize cDNA from 1 µg of RNA.[12]

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and forward and reverse primers for each target gene and the housekeeping gene.

  • qPCR Program: Run the samples in a Real-Time PCR system using a standard thermal cycling protocol.

  • Data Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[13]

Mandatory Visualization

MYC_Signaling_Pathway cluster_inhibition Small Molecule Inhibition cluster_myc_complex MYC-MAX Complex Formation cluster_downstream Downstream Effects This compound This compound MYC MYC This compound->MYC Binds to aa 366-381 MYC_MAX MYC-MAX Heterodimer This compound->MYC_MAX Disrupts Degradation MYC Degradation This compound->Degradation Promotes F4 10058-F4 F4->MYC Binds to aa 402-409 F4->MYC_MAX Disrupts MYC->MYC_MAX MAX MAX MAX->MYC_MAX EBOX E-Box DNA Binding MYC_MAX->EBOX Transcription Target Gene Transcription EBOX->Transcription Proliferation Cell Proliferation, Growth, etc. Transcription->Proliferation Degradation->MYC

Caption: MYC signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture 1. Cancer Cell Culture Treatment 2. Treatment with This compound or 10058-F4 CellCulture->Treatment MTT 3a. Cell Viability (MTT Assay) Treatment->MTT CoIP 3b. MYC-MAX Interaction (Co-IP) Treatment->CoIP qPCR 3c. Gene Expression (qPCR) Treatment->qPCR IC50 4a. Determine IC50 MTT->IC50 Disruption 4b. Assess Dimer Disruption CoIP->Disruption GeneReg 4c. Analyze Target Genes qPCR->GeneReg Xenograft 1. Establish Tumor Xenograft Model InhibitorAdmin 2. Administer Inhibitors Xenograft->InhibitorAdmin TumorGrowth 3. Monitor Tumor Growth InhibitorAdmin->TumorGrowth PK 4. Pharmacokinetic Analysis InhibitorAdmin->PK Efficacy 5. Evaluate Efficacy TumorGrowth->Efficacy

Caption: General experimental workflow for inhibitor comparison.

References

Validation of MYCi361's on-target effects in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of MYCi361, a small molecule inhibitor of the MYC oncogene, across various cancer cell lines. We will delve into its mechanism of action, compare its performance with alternative MYC inhibitors, and provide detailed experimental protocols to assist researchers in validating its efficacy.

Mechanism of Action of this compound

This compound is a potent MYC inhibitor that directly engages the MYC protein within the cell.[1][2] Its primary mechanism involves the disruption of the crucial MYC/MAX heterodimer, which is essential for MYC's transcriptional activity.[1][2] Furthermore, this compound enhances the phosphorylation of MYC on threonine-58 (T58).[3][4] This phosphorylation event marks the MYC protein for degradation by the proteasome, leading to a reduction in overall MYC protein levels.[4] By impairing MYC-driven gene expression, this compound effectively suppresses tumor growth.[1][2][3] In vivo studies have also demonstrated its ability to increase the infiltration of immune cells into tumors and upregulate PD-L1 expression, suggesting a role in enhancing anti-PD1 immunotherapy.[1][3][5][6]

MYCi361_Mechanism_of_Action cluster_cell Cell This compound This compound MYC MYC This compound->MYC Binds (Kd = 3.2 μM) MYC_MAX MYC/MAX Dimer This compound->MYC_MAX Disrupts pT58 Phosphorylation (Threonine-58) This compound->pT58 Enhances MYC->MYC_MAX MYC->pT58 MAX MAX MAX->MYC_MAX E_Box E-Box DNA MYC_MAX->E_Box Binds Transcription MYC-driven Gene Expression E_Box->Transcription GSK3b GSK-3β GSK3b->pT58 Proteasome Proteasome pT58->Proteasome Recognized by Degradation MYC Degradation Proteasome->Degradation Degradation->MYC Reduces MYC levels

Caption: Mechanism of action of this compound.

On-Target Effects of this compound in Various Cancer Cell Lines

This compound has demonstrated efficacy in a range of MYC-dependent cancer cell lines, showing low micromolar IC50 values. Its activity has been validated in prostate cancer, leukemia, lymphoma, and neuroblastoma cell lines.[3][5][6] In contrast, cells that do not rely on the MYC/MAX dimer for proliferation, such as PC12 pheochromocytoma cells, are less affected.[3]

Cell LineCancer TypeIC50 (µM)Reference
MycCaPProstate Cancer2.9[5]
LNCaPProstate Cancer1.4[5]
PC3Prostate Cancer1.6[5]
MV4-11Leukemia2.6[5]
HL-60Lymphoma5.0[5]
P493-6Lymphoma2.1[5]
SK-N-BE(2)Neuroblastoma4.9[5]
TGR-1 (Rat-1)Wild-type FibroblastsMore Sensitive[3]
HO15.19 (Rat-1)Myc Knockout FibroblastsMore Resistant[3]

Comparison with Alternative MYC Inhibitors

This compound is part of a growing class of small molecules designed to inhibit MYC. While effective, it has been noted to have a narrow therapeutic index.[5] An improved analog, MYCi975, has been developed with better tolerability.[5] Other compounds that interfere with the MYC/MAX interaction include 10058-F4 and 10074-G5.[2][4]

InhibitorMechanism of ActionKey Features
This compound Binds to MYC, disrupts MYC/MAX dimerization, and promotes MYC degradation via T58 phosphorylation.[1][4]Suppresses tumor growth and enhances immunotherapy, but has a narrow therapeutic index.[5]
MYCi975 Similar mechanism to this compound.[4]An analog of this compound with improved in vivo tolerability and favorable pharmacokinetics.[4]
10058-F4 Inhibits the c-Myc-Max interaction.[2]A well-established chemical probe for studying MYC function.
10074-G5 Binds to c-Myc and inhibits its interaction with Max.[2]Another commonly used small molecule inhibitor of the MYC/MAX interaction.
MYCMI-6 Potent and selective inhibitor of MYC:MAX protein interactions.[2]Blocks MYC-driven transcription and induces apoptosis in a MYC-dependent manner.[2]
APTO-253 Targets c-Myc.A related MYC inhibitor.[1]
EN4 Targets c-Myc.A related MYC inhibitor.[1]

Experimental Protocols

To aid in the validation of this compound's on-target effects, detailed protocols for key experiments are provided below.

Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).

  • Cell Seeding: Plate cells in a 96-well plate at a density of 10,000 cells per well.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 to 20 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C.[1]

  • Assay: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence according to the manufacturer's instructions.

  • Analysis: Normalize the results to the vehicle control and calculate the IC50 values using appropriate software.

Western Blot for MYC Protein Levels

This method is used to assess the effect of this compound on the total cellular levels of MYC protein.

  • Cell Lysis: Treat cells with the desired concentration of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against MYC. Subsequently, incubate with a secondary antibody conjugated to HRP.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Co-Immunoprecipitation (Co-IP) for MYC/MAX Interaction

This assay is used to determine if this compound disrupts the interaction between MYC and MAX proteins.

CoIP_Workflow start Start: This compound-treated cell lysate incubation Incubate with anti-MYC antibody start->incubation beads Add Protein A/G magnetic beads incubation->beads wash Wash beads to remove unbound proteins beads->wash elution Elute bound proteins wash->elution western Western Blot for MAX elution->western end Result: Reduced MAX signal indicates disruption western->end

Caption: Co-Immunoprecipitation workflow.

  • Cell Treatment and Lysis: Treat PC3 cells with 6 µM this compound for 1 hour.[3] Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an anti-MYC antibody overnight at 4°C.

  • Bead Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using an anti-MAX antibody to detect the co-immunoprecipitated MAX. A decrease in the MAX signal in the this compound-treated sample compared to the control indicates disruption of the MYC/MAX interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm the direct binding of this compound to the MYC protein within the cellular environment.[3][4]

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at various temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble MYC protein in each sample by Western blotting. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

In Vitro Kinase Assay

This assay is used to determine if this compound directly enhances the phosphorylation of MYC by GSK-3β.

  • Reaction Setup: Prepare a reaction mixture containing recombinant MYC, ERK, and GSK-3β in a kinase buffer.[3]

  • Compound Addition: Add this compound or a vehicle control to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature.

  • Analysis: Stop the reaction and analyze the phosphorylation of MYC at threonine-58 by Western blot using a phospho-specific antibody.[3][4]

Immunogenic Cell Death (ICD) Assays

These assays measure markers of ICD induced by this compound treatment.

  • Cell Treatment: Treat MycCaP cells with 4 µM this compound for 72 hours.[1]

  • Supernatant Collection: Collect the cell culture supernatants.

  • ATP and HMGB1 Quantification: Quantify the amount of secreted ATP and High Mobility Group Box 1 (HMGB1) in the supernatants using commercially available kits.[1]

  • Calreticulin (B1178941) Staining: For surface calreticulin detection, incubate the treated cells with a primary antibody against calreticulin, followed by a fluorescently labeled secondary antibody. Analyze the cells by flow cytometry.[1]

References

Evaluating the Synergistic Effects of MYCi361 with Other Chemotherapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The MYC oncogene is a critical driver in a majority of human cancers, making it a highly sought-after target for therapeutic intervention. MYCi361 is a novel small molecule inhibitor that directly targets MYC, disrupting its interaction with MAX and promoting its degradation, thereby inhibiting MYC-driven gene expression.[1][2] While preclinical studies have demonstrated the potent anti-tumor activity of this compound as a monotherapy, its synergistic potential with established chemotherapeutic agents is a crucial area of investigation for developing more effective combination cancer therapies.

This guide provides an objective comparison of the performance of this compound and its analogs in combination with other chemotherapies, supported by available experimental data. It also includes detailed methodologies for key experiments to facilitate the design and interpretation of similar studies.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through a dual mechanism of action. It engages MYC within the cell, disrupting the formation of the MYC/MAX heterodimer, which is essential for MYC's transcriptional activity.[1][2] Furthermore, this compound enhances the phosphorylation of MYC on threonine-58, a post-translational modification that marks the protein for proteasomal degradation.[1] This leads to a significant reduction in MYC protein levels and the subsequent downregulation of its target genes involved in cell proliferation and survival.

MYCi361_Mechanism_of_Action cluster_nucleus Nucleus MYC MYC MYC/MAX Dimer MYC/MAX Dimer MYC->MYC/MAX Dimer heterodimerizes with pT58-MYC pT58-MYC MYC->pT58-MYC T58 Phosphorylation (enhanced by this compound) MAX MAX MAX->MYC/MAX Dimer E-Box E-Box (DNA) MYC/MAX Dimer->E-Box binds to Target Gene Transcription Target Gene Transcription E-Box->Target Gene Transcription activates Cell Proliferation Cell Proliferation Target Gene Transcription->Cell Proliferation This compound This compound This compound->MYC binds to This compound->MYC/MAX Dimer disrupts Proteasome Proteasome Proteasome->Cell Proliferation inhibits pT58-MYC->Proteasome targeted for degradation

Caption: Mechanism of action of this compound.

Synergistic Effects of a this compound Analog with Cytarabine (B982) in Acute Myeloid Leukemia (AML)

While direct experimental data on the combination of this compound with traditional chemotherapies is limited in publicly available literature, a study by Han et al. (2019) investigated the synergistic effects of a close and improved analog of this compound, named MYCi975 , with the chemotherapeutic agent Cytarabine (Ara-C) in an AML xenograft model.

The study reported that MYCi975 "synergized with Ara-C with no obvious impact in NSG mice bearing MV-4-11 AML xenografts."[3] This suggests that the combination of a MYC inhibitor and Cytarabine was more effective at inhibiting tumor growth than either agent alone, without a significant increase in toxicity in the animal model.

Quantitative Data Summary

Unfortunately, the specific quantitative data from the in vivo combination study, such as tumor growth inhibition curves and statistical analysis of synergy, were not detailed in the primary publication's main figures. The following table is a template illustrating how such data would be presented.

Treatment GroupMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Statistical Significance (p-value)
Vehicle ControlData not available0-
MYCi975 aloneData not availableData not availableData not available
Cytarabine aloneData not availableData not availableData not available
MYCi975 + CytarabineData not availableData not availableData not available

Note: Researchers are encouraged to consult the supplementary materials of the cited publication for potentially more detailed data.

Experimental Protocols

Below are detailed methodologies for key experiments typically used to evaluate the synergistic effects of drug combinations.

In Vitro Synergy Assessment: Cell Viability Assay

This protocol describes how to assess the synergistic effects of this compound and a chemotherapeutic agent on cancer cell viability using a checkerboard assay format and calculating the Combination Index (CI).

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., MV-4-11 for AML) in appropriate media and conditions.
  • Seed cells into 96-well plates at a predetermined density to ensure exponential growth during the assay.

2. Drug Preparation and Dilution:

  • Prepare stock solutions of this compound and the chemotherapeutic agent (e.g., Doxorubicin, Cisplatin) in a suitable solvent (e.g., DMSO).
  • Create a dilution series for each drug to cover a range of concentrations above and below their respective IC50 values.

3. Checkerboard Drug Treatment:

  • Treat the cells with a matrix of drug concentrations, including single-agent controls and combination treatments.
  • Include vehicle-only controls.

4. Incubation:

  • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

5. Cell Viability Measurement:

  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Determine the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

    Synergy_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Drug_Preparation Prepare serial dilutions of This compound and Chemotherapy Cell_Seeding->Drug_Preparation Checkerboard_Treatment Treat cells with drug matrix Drug_Preparation->Checkerboard_Treatment Incubation Incubate for 72 hours Checkerboard_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Calculate % Viability and Combination Index (CI) Viability_Assay->Data_Analysis Results Synergy (CI<1) Additive (CI=1) Antagonism (CI>1) Data_Analysis->Results

    Caption: Experimental workflow for in vitro synergy assay.

In Vivo Synergy Assessment: Xenograft Model

This protocol outlines the methodology for evaluating the synergistic anti-tumor effects of this compound and a chemotherapeutic agent in a mouse xenograft model.

1. Cell Line and Animal Model:

  • Select a suitable cancer cell line (e.g., MV-4-11) and an appropriate immunodeficient mouse strain (e.g., NSG mice).

2. Tumor Implantation:

  • Subcutaneously inject a suspension of cancer cells into the flanks of the mice.
  • Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

3. Randomization and Treatment Groups:

  • Randomize the tumor-bearing mice into different treatment groups:
  • Vehicle control
  • This compound alone
  • Chemotherapy alone
  • This compound + Chemotherapy

4. Drug Administration:

  • Administer the drugs according to a predetermined dosing schedule and route (e.g., intraperitoneal, oral gavage).

5. Tumor Growth Monitoring:

  • Measure tumor volume using calipers at regular intervals (e.g., twice a week).
  • Monitor the body weight of the mice as an indicator of toxicity.

6. Endpoint and Data Analysis:

  • Continue the experiment until tumors in the control group reach a predetermined endpoint.
  • Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
  • Plot tumor growth curves for each treatment group and perform statistical analysis (e.g., two-way ANOVA) to determine the significance of the combination therapy compared to monotherapies.

Logical Relationship of Combination Therapy

The rationale for combining a MYC inhibitor like this compound with conventional chemotherapy is based on the principle of targeting distinct but complementary cancer cell vulnerabilities.

Combination_Therapy_Logic cluster_this compound This compound Action cluster_Chemotherapy Chemotherapy Action Cancer_Cell Cancer_Cell MYC_Inhibition MYC Inhibition Cancer_Cell->MYC_Inhibition DNA_Damage DNA Damage or Metabolic Disruption Cancer_Cell->DNA_Damage Reduced_Proliferation Reduced Proliferation & Survival Signaling MYC_Inhibition->Reduced_Proliferation Synergistic_Cell_Death Synergistic Cancer Cell Death Reduced_Proliferation->Synergistic_Cell_Death Apoptosis_Induction Induction of Apoptosis DNA_Damage->Apoptosis_Induction Apoptosis_Induction->Synergistic_Cell_Death

Caption: Rationale for combining this compound with chemotherapy.

Conclusion and Future Directions

The available evidence, although limited, suggests a promising synergistic interaction between the this compound analog, MYCi975, and the chemotherapeutic agent Cytarabine in the context of AML. This provides a strong rationale for further investigation into the combination of this compound with a broader range of chemotherapies across different cancer types.

Future studies should focus on generating robust quantitative data from both in vitro and in vivo models to clearly define the synergistic potential of this compound. The experimental protocols provided in this guide offer a framework for conducting such research. A deeper understanding of the molecular mechanisms underlying these synergistic interactions will be crucial for the rational design of novel combination therapies that can overcome drug resistance and improve patient outcomes.

References

A Comparative Guide to the In Vitro Validation of MYCi361's Disruption of the MYC/MAX Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Myc (MYC) oncoprotein is a transcription factor that is dysregulated in over 70% of human cancers, making it a prime target for therapeutic intervention.[1] For its biological activity, MYC must form a heterodimer with its partner protein, MAX. This MYC/MAX complex then binds to specific DNA sequences known as E-boxes to regulate the transcription of genes involved in cell proliferation, growth, and metabolism.[1][2] The development of small molecules that can disrupt the MYC/MAX protein-protein interaction (PPI) is a key strategy for inhibiting MYC's oncogenic function.

This guide provides an objective comparison of MYCi361, a novel MYC inhibitor, with other alternative small molecules. We will focus on the in vitro experimental data that validates its mechanism of action and performance.

Mechanism of Action of this compound

This compound is a small molecule inhibitor designed to directly target MYC.[3][4][5] Its mechanism involves several key steps:

  • Direct Binding: this compound directly binds to the MYC protein.[3][6] Studies have identified a putative binding "hotspot" within the bHLHZip domain of MYC (amino acids 366-381).[6]

  • Disruption of MYC/MAX Dimerization: By binding to MYC, this compound effectively disrupts the formation of the functional MYC/MAX heterodimer.[3][5][7]

  • Impaired DNA Binding: The disruption of the MYC/MAX complex prevents it from binding to E-box DNA sequences, thereby inhibiting MYC-dependent gene transcription.[7]

  • Enhanced MYC Degradation: this compound treatment enhances the phosphorylation of MYC on threonine-58 (pT58), which signals the protein for proteasome-mediated degradation.[3][6] This dual action of disrupting the dimer and promoting degradation leads to a significant reduction in cellular MYC activity.

cluster_nucleus Nucleus MYC MYC MYC_MAX MYC/MAX Heterodimer MYC->MYC_MAX Degradation Proteasomal Degradation MYC->Degradation Enhances (via pT58) MAX MAX MAX->MYC_MAX E_BOX E-box DNA MYC_MAX->E_BOX Binds Transcription Target Gene Transcription E_BOX->Transcription Activates Proliferation Cell Proliferation & Growth Transcription->Proliferation This compound This compound This compound->MYC Binds to MYC This compound->MYC_MAX Disrupts Dimerization

Caption: MYC/MAX signaling pathway and this compound's mechanism of action.
Comparative Analysis of MYC/MAX Inhibitors

This compound is one of several small molecules developed to inhibit the MYC/MAX interaction. Below is a comparative summary of this compound and other notable inhibitors based on available in vitro data.

Table 1: Quantitative Comparison of MYC/MAX Inhibitors

CompoundTarget Binding (Kd)Cellular Activity (IC50)Key Features
This compound 3.2 µM (to MYC)[3][4][5][8]1.4 - 5.0 µM in various cancer cell lines (LNCaP, MV4-11, HL-60, etc.)[4][7][8]Disrupts MYC/MAX dimer and enhances MYC degradation.[3][6]
MYCi975 Data not specifiedData not specifiedImproved analog of this compound with better in vivo tolerability.[4][6]
10058-F4 Binds MYC (Kd not specified)~49 µM (HL60 cells)[9]One of the first-generation MYC inhibitors; prevents transactivation.[10][11]
10074-G5 Binds MYC (Kd not specified)Data not specifiedBinds to a different site on MYC than 10058-F4.[5][6]
MYCMI-6 1.6 µM (to MYC bHLHZip)[5]<0.5 µM in MYC-dependent cells[5]Selectively binds to the MYC bHLHZip domain.[5]
KJ-Pyr-9 6.5 nM (to MYC)[1][5]Data not specifiedHigh binding affinity for MYC.[1][5]
Celastrol Does not disrupt dimer, but alters its structure to prevent DNA binding.[10][12]Potent inhibitor of cell proliferation (IC50 varies).[12]Naturally occurring compound; abrogates E-box binding.[1][12]

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates stronger binding. IC50 (half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function.

Key Experimental Validation Protocols

The validation of this compound's ability to disrupt the MYC/MAX interaction relies on a suite of established in vitro assays. These experiments are crucial for quantifying binding affinity, confirming the disruption of the protein complex, and assessing the downstream cellular consequences.

cluster_B cluster_C cluster_D A Initial High-Throughput Screen (e.g., AlphaScreen, FRET, NanoBRET) B Biophysical Validation: Binding Kinetics A->B Hit Confirmation C Biochemical Validation: Dimer Disruption B->C Mechanism Confirmation D Cell-Based Validation: Functional Outcomes C->D Cellular Efficacy B_detail Measures Ka, Kd, KD Confirms direct binding to MYC C_detail Demonstrates reduced MAX co-precipitated with MYC in presence of inhibitor D_detail Determines IC50 in cancer cell lines Measures downregulation of MYC target genes (qRT-PCR)

Caption: General experimental workflow for validating a MYC/MAX inhibitor.
Surface Plasmon Resonance (SPR)

  • Purpose: To quantitatively measure the binding kinetics (association and dissociation rates) and affinity (Kd) between an inhibitor and its target protein in real-time.[13][14][15]

  • Methodology:

    • Immobilization: Recombinant, purified MYC protein is immobilized on the surface of a sensor chip.

    • Analyte Injection: A solution containing this compound at various concentrations is flowed over the chip surface.

    • Detection: An optical system detects changes in the refractive index at the surface, which is proportional to the mass of this compound binding to the immobilized MYC.

    • Data Analysis: Sensorgrams are generated, plotting the response units (RU) over time. These curves are fitted to kinetic models (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[13][15]

Co-Immunoprecipitation (Co-IP)
  • Purpose: To demonstrate that an inhibitor disrupts the interaction between MYC and MAX within a cellular context.[16]

  • Methodology:

    • Cell Treatment: Cancer cells (e.g., HL60 or MycCaP) are treated with either a vehicle control (DMSO) or varying concentrations of this compound for a specified time.

    • Lysis: Cells are lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Immunoprecipitation: The cell lysate is incubated with an antibody specific to MYC, which is coupled to agarose (B213101) or magnetic beads. This captures MYC and any proteins bound to it (i.e., MAX).

    • Washing: The beads are washed to remove non-specifically bound proteins.

    • Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against both MYC (to confirm successful immunoprecipitation) and MAX.

    • Analysis: A decrease in the amount of MAX protein detected in the this compound-treated samples compared to the control indicates that the inhibitor has disrupted the MYC/MAX interaction.

Cell Viability Assays
  • Purpose: To determine the concentration at which an inhibitor reduces the viability or proliferation of cancer cells by 50% (IC50), demonstrating its functional effect.

  • Methodology:

    • Cell Seeding: MYC-dependent cancer cell lines are seeded in 96-well plates.

    • Compound Treatment: Cells are treated with a serial dilution of this compound for a period of 48-72 hours.

    • Viability Measurement: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a ready-to-use formulation like CellTiter-Glo® is added. Viable cells metabolize the reagent, producing a colorimetric or luminescent signal that is proportional to the number of living cells.

    • Data Analysis: The signal is measured using a plate reader. The results are normalized to the vehicle-treated control cells, and the IC50 value is calculated by plotting the percentage of viable cells against the log of the inhibitor concentration.

Other Relevant Assays
  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay used in high-throughput screening to detect PPIs.[17] Biotinylated MYC is bound to streptavidin-coated donor beads, and tagged MAX is bound to antibody-coated acceptor beads. Interaction brings the beads into proximity, generating a luminescent signal.

  • NanoBRET™ (Bioluminescence Resonance Energy Transfer): A live-cell assay where MYC is fused to a NanoLuc® luciferase (energy donor) and MAX is fused to a HaloTag® ligand (energy acceptor).[18][19] Interaction results in energy transfer and a detectable signal, allowing for real-time monitoring of PPIs in living cells.

  • Bimolecular Fluorescence Complementation (BiFC): MYC and MAX are fused to two non-fluorescent fragments of a fluorescent protein (e.g., YFP).[20] If MYC and MAX interact, the fragments are brought together, reconstituting the fluorescent protein and generating a measurable signal.[20]

References

A Comparative Analysis of the Therapeutic Windows of MYCi361 and its Analog MYCi975

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oncoprotein MYC is a critical driver in a majority of human cancers, making it a highly sought-after therapeutic target.[1][2] However, its role in normal cellular processes presents a significant challenge in developing inhibitors with a favorable therapeutic window. This guide provides a comparative analysis of two small-molecule MYC inhibitors, MYCi361 and its improved analog MYCi975, with a focus on their therapeutic index, supported by experimental data.

Executive Summary

This compound was identified as a promising MYC inhibitor that demonstrated in vivo anti-tumor efficacy.[3][4][5] However, it exhibited a narrow therapeutic index, indicating a small margin between the effective dose and a dose causing significant toxicity.[3][4][5][6] Subsequent medicinal chemistry optimization led to the development of MYCi975, which has shown a significantly improved therapeutic window, combining in vivo efficacy with remarkable tolerability.[3][7] MYCi975 is therefore considered a more promising candidate for further preclinical and clinical development.

Comparative Efficacy and Tolerability

Experimental data highlights the superior therapeutic profile of MYCi975 over this compound. While both compounds effectively inhibit MYC-dependent cancer cells, MYCi975 demonstrates a wider safety margin.

ParameterThis compoundMYCi975Source(s)
Binding Affinity (Kd) 3.2 μM2.5 - 2.75 μM[6][8][9][10]
In Vitro Efficacy (IC50) 1.4 - 5.0 μM in various cancer cell lines (prostate, leukemia, lymphoma, neuroblastoma)2.49 - 7.73 μM in breast cancer cell lines; 3.7 - 6.4 μM in other MYC-dependent cell lines[6][10][11][12]
In Vivo Efficacy Suppressed tumor growth in mice.Inhibits tumor growth in MycCaP allografts with no changes in body weight at 100 mg/kg/day.[4][5][6][8]
In Vivo Tolerability Narrow therapeutic index with evidence of in vivo toxicity.Remarkably well-tolerated; can be given orally at up to 10 times the anti-tumor efficacious dose of 100mg/kg in mice. No histopathological or chemical pathological abnormalities were observed after a 2-week daily treatment at 100 mg/kg.[3][4][5][6][7]
Pharmacokinetics (mice) Half-life of 44h (i.p.) and 20h (p.o.).Half-life of 7h (100 mg/kg p.o.) and 12h (250 mg/kg p.o.).[6][13]

Mechanism of Action

Both this compound and MYCi975 share a common mechanism of action. They directly bind to the MYC protein, disrupting its interaction with MAX.[3][5][14] This disruption inhibits MYC-dependent transcription and proliferation.[7] Furthermore, these inhibitors enhance the phosphorylation of MYC on threonine-58 (T58), which leads to its proteasome-mediated degradation.[3][4][5][7]

Caption: Signaling pathway of this compound and MYCi975 action.

Experimental Protocols

The following are summaries of the methodologies used to evaluate this compound and MYCi975.

In Vitro Cell Viability Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds in various cancer cell lines.

  • Methodology: A panel of MYC-dependent cancer cell lines (e.g., prostate, leukemia, lymphoma, neuroblastoma, breast cancer) were cultured.[6][10][11] Cells were treated with a range of concentrations of this compound or MYCi975 for a specified period (e.g., 3 days).[12] Cell viability was assessed using standard methods, such as the CCK-8 assay or flow cytometry to measure apoptosis.[2][11] The IC50 values were then calculated.

In Vivo Tumor Growth Inhibition Studies
  • Objective: To assess the anti-tumor efficacy of the compounds in animal models.

  • Methodology: Mouse models, such as MycCaP allografts in FVB or NSG mice, were utilized.[6][8][9] Once tumors were established, mice were treated with this compound or MYCi975 via intraperitoneal (i.p.) or oral (p.o.) administration at specified doses and schedules (e.g., 100 mg/kg/day for MYCi975).[6][8] Tumor volume and mouse body weight were monitored throughout the study.[8]

InVivo_Workflow Tumor_Implantation Tumor Cell Implantation in Mice Tumor_Establishment Tumor Establishment Tumor_Implantation->Tumor_Establishment Treatment_Groups Randomization into Treatment Groups (Vehicle, this compound, MYCi975) Tumor_Establishment->Treatment_Groups Dosing Compound Administration (i.p. or p.o.) Treatment_Groups->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Endpoint Analysis (e.g., Tumor size, Survival) Monitoring->Endpoint

Caption: General workflow for in vivo efficacy studies.
Maximum Tolerated Dose (MTD) Studies

  • Objective: To determine the highest dose of a drug that can be administered without causing unacceptable toxicity.

  • Methodology: Healthy mice (e.g., CD-1 mice) were administered escalating doses of this compound or MYCi975.[15] The animals were closely monitored for clinical signs of toxicity, and body weight changes were recorded.[15] The MTD was determined as the dose level below the one that induced significant toxicity.

Conclusion

The development of MYCi975 represents a significant advancement in the quest for a clinically viable MYC inhibitor. Its improved therapeutic window compared to this compound, characterized by comparable efficacy and substantially better tolerability, makes it a strong candidate for further investigation. The data suggests that MYCi975 has the potential to overcome the toxicity limitations that have hindered the clinical translation of previous MYC inhibitors. Further studies are warranted to fully elucidate its long-term safety and efficacy profile in more complex preclinical models.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling MYCi361

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, application, and disposal of the potent MYC inhibitor, MYCi361, tailored for researchers, scientists, and drug development professionals. This document provides immediate, actionable safety and logistical information, including detailed operational and disposal protocols to ensure the integrity of your research and the safety of your laboratory personnel.

Immediate Safety and Handling Protocols

This compound is a small-molecule MYC inhibitor intended for research use only.[1] As with any potent chemical compound, adherence to strict safety protocols is paramount. The following personal protective equipment (PPE) and handling guidelines are based on standard laboratory safety practices for handling potentially hazardous research chemicals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. All personnel handling this compound in solid or solution form must utilize the following equipment:

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1 certified or equivalent
Chemical GogglesUse when there is a splash hazard
Hand Protection Disposable Nitrile GlovesChemically resistant
Body Protection Laboratory CoatFully buttoned
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an appropriate cartridge if aerosols may be generated or if working in a poorly ventilated space.

Note: Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound.

Engineering Controls and Work Practices
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing the powdered form or sonication, a chemical fume hood is required.

  • Hygiene: Avoid inhalation, and contact with eyes and skin. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

  • Spill Management: In case of a spill, wear full PPE. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect for disposal. For solid spills, carefully sweep or vacuum and place in a sealed container for disposal. Decontaminate the spill area thoroughly.

Operational Plan: From Receipt to Disposal

A structured approach to the lifecycle of this compound in the laboratory minimizes risks and ensures reproducible experimental outcomes.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: this compound is typically supplied as a powder. Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage of stock solutions, refer to the supplier's recommendations, which often include storage at -20°C or -80°C.[2]

Preparation of Stock and Working Solutions
  • Solubility: this compound is soluble in solvents such as DMSO and ethanol.[3]

  • Procedure for a 10 mM DMSO Stock Solution:

    • Equilibrate the vial of this compound powder to room temperature.

    • Centrifuge the vial briefly to collect all the powder at the bottom.

    • Under a chemical fume hood, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration.

    • Vortex or sonicate to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C as recommended.

ParameterValue
Molecular Weight 594.86 g/mol
Solubility in DMSO ≥ 100 mg/mL (≥ 168.1 mM)
Storage of Stock Solution -20°C for up to 1 month; -80°C for up to 6 months[2]

Experimental Protocols: Methodologies for Key Experiments

This compound is utilized in a variety of in vitro and in vivo studies to investigate the effects of MYC inhibition.

In Vitro Cell-Based Assay Workflow

A common application of this compound is to assess its impact on the viability of cancer cell lines.

Objective: To determine the IC50 of this compound in a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MycCaP, LNCaP, PC3, MV4-11)[2]

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).[3]

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_dilutions Prepare this compound Serial Dilutions treat_cells Treat Cells with this compound prepare_dilutions->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Measure Signal with Plate Reader add_reagent->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for determining the IC50 of this compound in a cell-based assay.

This compound Signaling Pathway

This compound functions by directly engaging the MYC protein, leading to a cascade of events that inhibit its oncogenic activity.

signaling_pathway This compound This compound MYC_MAX MYC/MAX Heterodimer This compound->MYC_MAX Disrupts MYC MYC Protein This compound->MYC Binds to MYC Phosphorylation Phosphorylation at Thr58 This compound->Phosphorylation Enhances E_box E-box DNA Sequence MYC_MAX->E_box Binds to MYC->MYC_MAX MYC->Phosphorylation MAX MAX Protein MAX->MYC_MAX Gene_Expression MYC-driven Gene Expression E_box->Gene_Expression Activates Degradation Proteasomal Degradation Phosphorylation->Degradation Leads to Degradation->MYC Degrades

Caption: Mechanism of action of this compound in inhibiting MYC signaling.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Unused this compound should be disposed of as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures. Do not dispose of it down the drain.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and culture plates, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Liquid waste containing this compound, such as used cell culture medium, should be collected in a clearly labeled, sealed container for hazardous waste disposal.

By adhering to these guidelines, researchers can safely and effectively utilize this compound in their studies, contributing to the advancement of cancer research while maintaining a secure laboratory environment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.